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  • Product: 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
  • CAS: 92046-06-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Foreword: Charting the Course for a Novel Heterocycle In the landscape of medicinal chemistry, the fusion of privileged scaffolds often gives rise to novel molecular entities with intriguing therapeutic potential. The su...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Heterocycle

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often gives rise to novel molecular entities with intriguing therapeutic potential. The subject of this guide, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, represents such a confluence, wedding the well-established imidazolidine-2,4-dione (hydantoin) core with a brominated thiophene moiety. The hydantoin ring is a cornerstone in a variety of pharmaceuticals, including anticonvulsants like phenytoin, while thiophene derivatives are recognized for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3]

This technical guide is designed for researchers, scientists, and drug development professionals. Given the novelty of this specific molecule, direct and extensive experimental data on its physicochemical properties are not yet prevalent in public literature. Therefore, this document takes a forward-looking, methodological approach. It serves as both an in-depth analysis of the compound's anticipated characteristics based on its constituent parts and a practical manual outlining the essential experimental protocols required for its comprehensive characterization. We will delve into the causality behind experimental choices, providing a robust framework for any research program aimed at unlocking the potential of this promising compound.

Molecular Architecture and Synthetic Strategy

The unique three-dimensional arrangement of a molecule is intrinsically linked to its physical properties and its interaction with biological targets. Understanding the synthesis is the first step in accessing the compound for further study.

Chemical Structure

The molecule features a chiral center at the C-5 position of the hydantoin ring, indicating that it can exist as a racemic mixture of two enantiomers. The structure combines the hydrogen bond donor and acceptor capabilities of the hydantoin ring with the lipophilic and aromatic nature of the bromothiophene substituent.

Caption: Structure of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione.

Proposed Synthesis: The Bucherer-Bergs Reaction

A robust and widely applicable method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs multicomponent reaction.[4] This one-pot synthesis is efficient and typically involves reacting a ketone, ammonium carbonate, and a cyanide source (like sodium or potassium cyanide).

The logical starting material for our target molecule is 2-acetyl-5-bromothiophene. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with cyanate (formed in situ from ammonium carbonate) to yield the hydantoin ring.

Bucherer_Bergs_Synthesis cluster_reactants Starting Materials ketone 2-Acetyl-5-bromothiophene intermediate Aminonitrile Intermediate ketone->intermediate Reaction at 60°C reagents (NH₄)₂CO₃, NaCN solvent Ethanol/Water product 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione intermediate->product Cyclization & Hydrolysis

Caption: Proposed synthetic workflow using the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis

  • Reaction Setup: Dissolve 2-acetyl-5-bromothiophene (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: To this solution, add sodium cyanide (1.5 equivalents) and ammonium carbonate (1.5 equivalents).

  • Reaction Conditions: Heat the mixture in a sealed vessel at 60°C and stir for 24 hours.[4]

  • Workup: After cooling, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from aqueous ethanol to yield the pure product.

Causality: The use of a sealed vessel is crucial to prevent the loss of volatile ammonia. Acidification is performed to neutralize the basic reaction medium and precipitate the hydantoin, which is generally less soluble in acidic aqueous solutions.

Core Physicochemical Properties: A Predictive and Methodological Analysis

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we outline the key properties and the standard, validated methods for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline substances exhibit a sharp melting point (a narrow range of 0.5-1°C), whereas impurities typically depress and broaden the melting range.[5][6]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dried, recrystallized compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample slowly, at a rate of 1-2°C per minute, especially when approaching the anticipated melting point.[5]

  • Data Recording: Record the temperature at which the substance first begins to melt (t1) and the temperature at which it becomes completely liquid (t2). The melting point is reported as the range t1-t2.[7]

Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[8] It measures the concentration of a saturated solution of the compound at a specific temperature.

Shake_Flask_Workflow prep 1. Preparation Add excess solid to solvent in a sealed vial. equilibrate 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-72h. prep->equilibrate separate 3. Separation Centrifuge to pellet undissolved solid. Filter the supernatant. equilibrate->separate analyze 4. Analysis Quantify the filtrate concentration by a validated HPLC method. separate->analyze

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.[8]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is required for accurate quantification.[8]

  • Reporting: Report the solubility in mg/mL or µg/mL at the specified temperature and pH.

Causality: Using an excess of the solid ensures that a saturated solution is formed. Temperature control is critical as solubility is temperature-dependent. Filtration is necessary to ensure that only the dissolved compound is being measured.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes. It influences absorption, permeability, and metabolic stability.

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional approach, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often preferred for its speed, reproducibility, and lower sample consumption.[9][10] This method relies on the linear correlation between the logarithm of the retention factor (log k'w) and the known LogP values of a set of standard compounds.

  • System Setup: Use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Standard Calibration: Inject a series of standard compounds with known LogP values spanning a range that is expected to include the test compound.

  • Retention Time Measurement: For each standard, measure the retention time (tR) and the column dead time (t0). Calculate the retention factor k' = (tR - t0) / t0.

  • Calibration Curve: Plot the logarithm of the retention factor (log k') against the known LogP values of the standards. A linear regression of this plot provides a calibration curve.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its log k'.

  • LogP Calculation: Interpolate the LogP of the test compound from the calibration curve using its measured log k'.

Chemical Stability

Assessing the intrinsic chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and storage conditions.[11][12][13] Stress testing, as outlined in the ICH Q1A(R2) guideline, is performed to identify potential degradation products and pathways.[14]

Experimental Protocol: Stress Testing

The compound should be subjected to a variety of stress conditions, and any degradation should be monitored by a stability-indicating analytical method (typically HPLC).

Condition Protocol Rationale
Acid Hydrolysis Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).To assess stability in acidic environments, such as the stomach.
Base Hydrolysis Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature.To assess stability in alkaline environments.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature.To evaluate susceptibility to oxidative degradation.
Thermal Stress Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.To determine the intrinsic thermal stability.
Photostability Expose the solid compound and its solution to a specified intensity of UV and visible light as per ICH Q1B guidelines.To assess degradation upon exposure to light.

Self-Validation: The analytical method used for stability testing must be "stability-indicating." This means the method must be able to separate the intact drug from its degradation products, ensuring that the decrease in the parent drug concentration is accurately measured. This is typically achieved through peak purity analysis using a photodiode array (PDA) detector.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Based on the structure of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione and data from analogous compounds, we can predict the key features of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the different protons. The N-H protons of the hydantoin ring will likely appear as two separate broad singlets in the region of δ 8.0-11.0 ppm.[15] The aromatic protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The methyl group (CH₃) protons at the C-5 position will be a sharp singlet, likely upfield around δ 1.5-2.0 ppm.[16]

  • ¹³C NMR: The spectrum will be characterized by two signals for the carbonyl carbons (C=O) of the hydantoin ring in the δ 155-177 ppm range.[15][16] The quaternary C-5 carbon will appear around δ 60-70 ppm. The carbons of the bromothiophene ring will resonate in the aromatic region (δ 110-150 ppm), and the methyl carbon will be observed upfield (δ 20-30 ppm).[16]

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

  • N-H Stretching: Broad bands in the region of 3100-3300 cm⁻¹ corresponding to the N-H groups of the hydantoin ring.[17]

  • C=O Stretching: Two strong, characteristic absorption bands for the carbonyl groups, typically around 1710 cm⁻¹ and 1770 cm⁻¹.[17][18]

  • C-Br Stretching: A band in the lower frequency region (fingerprint region), typically around 500-600 cm⁻¹, indicating the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Isotopic Pattern: A key feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[19] This will result in two peaks of nearly equal intensity for the molecular ion (M and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.[20][21]

Perspective on Biological and Pharmacological Profile

While experimental data for the target compound is pending, its structural components allow for informed predictions about its potential biological activities.

  • Anticonvulsant Activity: The hydantoin scaffold is a classic pharmacophore for anticonvulsant drugs, suggesting this compound should be screened for activity in seizure models.

  • Antimicrobial/Antifungal Activity: Thiophene derivatives are well-known for their antimicrobial properties.[2][22] The presence of the bromothiophene moiety makes this a promising area of investigation.

  • Anticancer Activity: Numerous hydantoin derivatives have been investigated as potential anticancer agents.[23] The lipophilic nature of the bromothiophene substituent may enhance cell permeability and interaction with intracellular targets.

Conclusion

5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a novel heterocyclic compound with a promising structural design for applications in drug discovery. This guide has provided a comprehensive framework for its synthesis and detailed physicochemical characterization. By following the outlined experimental protocols, researchers can systematically generate the crucial data needed to evaluate its drug-like properties, establish its stability profile, and lay the groundwork for exploring its pharmacological potential. The true value of this molecule will be revealed through the rigorous application of these foundational scientific principles.

References

  • ŠMIT, B., & PAVLOVIĆ, M. (2015). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society.
  • Al-Shbani, M. (2022).
  • Pérez, M., et al. (2010).
  • Cheng, X. C., et al. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Organic Chemistry Portal. (2018). Hydantoines - C13-NMR.
  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
  • Canvas. (2023).
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  • Wang, Y., et al. (2015). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules.
  • European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 5-Methylenehydantoins.
  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • University of Toronto. (n.d.).
  • ResearchGate. (2026).
  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • MDPI. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones.
  • MDPI. (2024). Biological Activities of Thiophenes.
  • Taylor & Francis Online. (2007).
  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound.
  • Magnetic Resonance in Chemistry. (2017).
  • MDPI. (2025).
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in...
  • Wiley Online Library. (n.d.). "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins.
  • ResearchGate. (2025).
  • HMR Labs. (2024).
  • Lund University Publications. (n.d.).
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
  • ResearchGate. (2026).
  • SpringerLink. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
  • DergiPark. (n.d.).
  • PubMed. (2014). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • ResearchGate. (n.d.). 3: Chemical synthesis of C-5-monosubstituted hydantoins by...
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  • Scribd. (n.d.). ICH Drug Stability Testing Guidelines.

Sources

Exploratory

1H and 13C NMR spectral data for 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. In the absence of published empirical data for this specific molecule, this document serves as an expert-level guide for researchers, leveraging established NMR principles and spectral data from analogous structures to predict, interpret, and ultimately confirm the molecular structure. We will delve into the rationale behind predicted chemical shifts, coupling constants, and multiplicities. Furthermore, this guide outlines a robust, self-validating experimental workflow for acquiring and assigning the NMR spectra, including one-dimensional and two-dimensional techniques, to provide drug development professionals with a definitive methodology for structural elucidation.

Introduction: The Role of NMR in Heterocyclic Drug Discovery

Heterocyclic scaffolds, such as the imidazolidine-2,4-dione (hydantoin) and thiophene rings, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The compound 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione combines these two key pharmacophores. Its structural integrity is paramount to its biological function, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for its elucidation.

This guide provides a foundational framework for understanding the NMR spectral characteristics of this molecule. By dissecting the electronic environment of each nucleus, we can predict its resonance frequency with high accuracy. This predictive approach is not merely academic; it is a critical tool for synthetic chemists to rapidly confirm product formation and for medicinal chemists to understand the molecule's three-dimensional conformation and potential intermolecular interactions.

Molecular Structure and Atom Numbering

A logical and unambiguous numbering system is essential for spectral assignment. The structure of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is presented below with a systematic numbering scheme that will be used throughout this guide.

Caption: Molecular structure and numbering scheme for spectral assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is derived from analyzing the electronic environment of each proton. The choice of solvent is critical; DMSO-d₆ is recommended as it is a polar aprotic solvent capable of forming hydrogen bonds with the N-H protons, which slows their chemical exchange and typically results in sharper, observable signals.[1]

Imidazolidine-2,4-dione Ring Protons (N1-H, N3-H)
  • Predicted Chemical Shift (δ): 10.5 - 11.5 ppm and 8.0 - 9.0 ppm.

  • Multiplicity: Broad singlet (br s).

  • Rationale: The protons attached to nitrogen atoms (N1 and N3) are acidic and exchangeable.[2] Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, hydrogen bonding to the solvent's oxygen atom significantly deshields these protons, shifting them far downfield.[3] They typically appear as broad signals due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The two N-H protons are in different chemical environments and are expected to have distinct chemical shifts.

Methyl Protons (C6-H₃)
  • Predicted Chemical Shift (δ): ~1.7 ppm.

  • Multiplicity: Singlet (s).

  • Rationale: This methyl group is attached to a quaternary carbon (C5), so it will not exhibit any proton-proton coupling, resulting in a singlet. The C5 carbon is bonded to two electronegative nitrogen atoms and the thiophene ring, which will cause a slight deshielding effect, moving the signal slightly downfield from a typical aliphatic methyl group (which appears around 0.9 ppm).[4]

Thiophene Ring Protons (C3'-H, C4'-H)
  • Predicted Chemical Shift (δ): H3' ≈ 7.1 ppm; H4' ≈ 7.3 ppm.

  • Multiplicity: Two doublets (d).

  • Coupling Constant (J): ³J(H3'-H4') ≈ 3.5 - 4.0 Hz.

  • Rationale: The protons on the thiophene ring are in the aromatic region. The relative positions are determined by the electronic effects of the substituents. The sulfur atom, the bromine atom, and the imidazolidinedione ring all influence the electron density. Typically, protons on a 2,5-disubstituted thiophene ring appear as two distinct doublets.[5] The coupling constant of ~3.5-4.0 Hz is characteristic of a three-bond coupling between adjacent protons on a thiophene ring. The proton at C4' is expected to be slightly further downfield than H3' due to the combined deshielding effects from the adjacent bromine and sulfur atoms.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are predicted based on established values for hydantoin and bromothiophene systems.[6][7]

Imidazolidine-2,4-dione Carbons (C2, C4, C5)
  • Predicted Chemical Shift (δ): C2 ≈ 156 ppm; C4 ≈ 172 ppm; C5 ≈ 65 ppm.

  • Rationale: The carbonyl carbons (C2 and C4) are highly deshielded and appear far downfield, which is characteristic of amide and urea carbonyls.[7] C4 is expected to be further downfield than C2. The quaternary carbon C5, situated between two nitrogen atoms and attached to the thiophene ring, is expected in the 60-70 ppm range.[8]

Methyl Carbon (C6)
  • Predicted Chemical Shift (δ): ~25 ppm.

  • Rationale: This aliphatic carbon will appear in the upfield region of the spectrum, consistent with methyl groups attached to a quaternary carbon.[9]

Thiophene Ring Carbons (C2', C3', C4', C5')
  • Predicted Chemical Shift (δ): C2' ≈ 145 ppm; C3' ≈ 128 ppm; C4' ≈ 131 ppm; C5' ≈ 115 ppm.

  • Rationale: The chemical shifts of substituted thiophene carbons are well-documented.[6][10] The carbon bearing the bromine atom (C5') will be shifted upfield to ~115 ppm, a typical effect of bromine substitution on an aromatic ring. The carbon attached to the imidazolidinedione ring (C2') will be significantly deshielded and appear downfield. The protonated carbons, C3' and C4', will appear in the typical aromatic region between 125-135 ppm.

Data Summary Tables

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
N1-H ~11.0 br s -
N3-H ~8.5 br s -
C4'-H ~7.3 d ~3.8
C3'-H ~7.1 d ~3.8

| C6-H₃ | ~1.7 | s | - |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm)
C4 ~172
C2 ~156
C2' ~145
C4' ~131
C3' ~128
C5' ~115
C5 ~65

| C6 | ~25 |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, unambiguous data, the following self-validating protocol is recommended. The use of 2D NMR is not merely suggested but required for definitive structural proof.

Sample Preparation
  • Accurately weigh 10-15 mg of the purified solid compound.

  • Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and 1D Spectra Acquisition
  • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR: Acquire a standard one-pulse spectrum. A relaxation delay (d1) of 2-5 seconds and 16-32 scans are typically sufficient.

  • ¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.[11]

2D NMR for Structural Confirmation
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. A cross-peak between the two thiophene doublets will definitively confirm their connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will unambiguously link H3' to C3', H4' to C4', and the methyl protons to C6.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure by identifying long-range (2-3 bond) correlations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment prep Dissolve 10-15 mg in 0.7 mL DMSO-d₆ acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d Initial Analysis assign_1d Assign 1D Signals (Predicted vs. Actual) acq_2d->assign_1d confirm_2d Confirm Assignments with 2D Correlations assign_1d->confirm_2d final_structure Final Structure Confirmation confirm_2d->final_structure

Caption: Recommended workflow for NMR data acquisition and analysis.

Validating the Structure with Key 2D NMR Correlations

The HMBC spectrum is the linchpin for connecting the different fragments of the molecule. The following diagram illustrates the most crucial expected correlations that would serve to validate the structure.

Caption: Key expected HMBC (¹H-¹³C) correlations for structural validation.

  • H6 to C5, C4, and C2': The methyl protons (H6) should show correlations to the quaternary carbon they are attached to (C5, a 2-bond correlation), the adjacent carbonyl carbon (C4, a 3-bond correlation), and the thiophene carbon C2' (a 3-bond correlation). This set of correlations is crucial as it links the methyl group, the hydantoin ring, and the thiophene ring together.

  • H3' to C5 and C5': The thiophene proton H3' should show a 3-bond correlation to the quaternary hydantoin carbon C5 and a 3-bond correlation to the bromine-substituted carbon C5'.

  • H4' to C2': The thiophene proton H4' should show a 3-bond correlation to the C2' carbon, further confirming the orientation of the thiophene ring.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR analysis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. The predicted spectral data, summarized in tables and justified by established principles, offer a reliable reference for researchers. The detailed experimental protocol, emphasizing the mandatory use of 2D NMR techniques like COSY, HSQC, and particularly HMBC, outlines a clear path to unambiguous structural confirmation. By following this guide, scientists and drug development professionals can confidently elucidate and verify the structure of this and related heterocyclic compounds, ensuring the foundational integrity of their chemical entities.

References

  • Sone, T., Fujieda, K., & Takahashi, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572–574. [Link][6][10]

  • Cat-al. (n.d.). 3-Bromothiophene 872-31-1. Retrieved from [Link][12]

  • Biniecka, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5931–5939. [Link][13][14]

  • Abboud, J. L. M., et al. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 629-641. [Link][15]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link][16]

  • de Sousa Luis, J. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link][8][17]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link][2]

  • Hassan, A. H. E., et al. (2018). ¹H-NMR and ¹³C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link][18]

  • Ismael, S. M., AL-Mashal, F. A., & Saeed, B. I. (2022). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide. Journal of Education and Science, 31(1), 1-13. [Link][19]

  • e-PG Pathshala. (n.d.). CHEMISTRY: ORGANIC SPECTROSCOPY, ¹H NMR Chemical Shifts for Common Functional Groups. [Link][4]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. ¹H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link][5]

  • Holzgrabe, U. (2010). Applications of quantitative ¹H- and ¹³C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 346-359. [Link][11]

  • Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway. RSC Medicinal Chemistry. [Link][3]

  • Page Jr., T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link][9]

  • ACS Division of Organic Chemistry. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link][20]

  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link][1]

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Foundational

crystal structure analysis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione Introduction: Unveiling the Molecular Architecture of a Bioactive Scaffold The imidazolidine-2,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Introduction: Unveiling the Molecular Architecture of a Bioactive Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in medicinal chemistry, forming the core of numerous anticonvulsant, antiarrhythmic, and antitumor agents. The specific substitution at the C5 position of the hydantoin ring is a critical determinant of its pharmacological activity. This guide focuses on the comprehensive crystal structure analysis of a novel derivative, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione.

The introduction of a bromothiophene moiety is of particular interest. The thiophene ring serves as a versatile bioisostere for the phenyl ring, while the bromine atom can act as a potent hydrogen bond acceptor or engage in halogen bonding, significantly influencing the molecule's conformation and intermolecular interactions within a crystal lattice. Understanding this three-dimensional arrangement is paramount for rational drug design, as it dictates how the molecule will interact with its biological target.

This document serves as a technical guide for researchers and drug development professionals, detailing the complete workflow from synthesis to the final elucidation and interpretation of the crystal structure. It emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.

Part 1: Synthesis and Spectroscopic Confirmation

A definitive crystal structure requires a pure, authenticated starting material. The first phase involves the synthesis of the title compound, followed by rigorous spectroscopic analysis to confirm its molecular identity before proceeding to crystallization trials.

Synthetic Protocol: The Bucherer-Bergs Reaction

A reliable method for synthesizing 5,5-disubstituted hydantoins is the one-pot Bucherer-Bergs reaction. This reaction involves the treatment of a ketone with an alkali cyanide and ammonium carbonate. The proposed synthetic pathway is outlined below.

Experimental Protocol:

  • Reactant Preparation: In a sealed pressure vessel, dissolve 1.0 equivalent of the precursor ketone, 1-(5-bromothiophen-2-yl)ethan-1-one, in 20 mL of ethanol.

  • Addition of Reagents: Add 3.0 equivalents of potassium cyanide (KCN) and 6.0 equivalents of ammonium carbonate ((NH₄)₂CO₃) to the solution.

  • Reaction Conditions: Seal the vessel and heat the mixture to 90-100 °C in an oil bath for 24 hours with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl). The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under a vacuum. Recrystallize the crude solid from an ethanol/water mixture to yield the pure 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione as a white crystalline solid.

Spectroscopic Verification

Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal distinct signals for the two N-H protons of the hydantoin ring (typically broad singlets around δ 8-11 ppm), the two aromatic protons of the thiophene ring (appearing as doublets due to coupling), and a singlet for the C5-methyl group.

    • ¹³C NMR will confirm the presence of the two carbonyl carbons (C2 and C4, δ 155-175 ppm), the quaternary C5 carbon, and the carbons of the bromothiophene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The observed mass should match the calculated exact mass, and the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the ⁷⁹Br and ⁸¹Br isotopes) must be present.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching (around 3200 cm⁻¹) and C=O stretching (two bands around 1720 and 1780 cm⁻¹) of the hydantoin ring.

Part 2: The Critical Path to a Single Crystal

Obtaining a single crystal of sufficient size and quality is the most crucial and often challenging step in X-ray crystallography. The goal is to encourage slow, ordered growth from a supersaturated solution.

Crystallization Strategy: Slow Evaporation

For novel small molecules, the slow evaporation technique is a robust and effective starting point due to its simplicity and the wide range of solvents that can be screened.

Experimental Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, acetonitrile) to find one in which it is sparingly soluble. A good starting point is a solvent system from which the compound was recrystallized during purification.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., acetone) at room temperature. Use a high-purity solvent to avoid impurities that could inhibit crystal growth.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap that has been pierced with a fine needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Monitoring: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet shelf) and monitor it periodically for the formation of small, well-defined crystals with sharp edges and clear faces.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystallographic Analysis

The journey from a mounted crystal to a refined molecular structure follows a well-defined, multi-step process. This workflow ensures data integrity and leads to an accurate structural model.

G cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis mount 1. Crystal Mounting unitcell 2. Unit Cell Determination mount->unitcell On Diffractometer datacol 3. Full Data Collection unitcell->datacol Strategy Calculation integrate 4. Data Integration & Scaling datacol->integrate Raw Images spacegroup 5. Space Group Determination integrate->spacegroup Processed .hkl file solve 6. Structure Solution (e.g., SHELXT) spacegroup->solve refine 7. Isotropic Refinement solve->refine Initial Model aniso 8. Anisotropic Refinement refine->aniso h_atoms 9. Hydrogen Atom Placement aniso->h_atoms final_refine 10. Final Refinement Cycles h_atoms->final_refine validate 11. Structure Validation (checkCIF) final_refine->validate Final .cif & .fcf files analyze 12. Analysis & Visualization (Mercury) validate->analyze deposit 13. Deposition (e.g., CCDC) analyze->deposit

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Key Steps Explained
  • Crystal Mounting and Data Collection: A suitable crystal (ideally 0.1-0.2 mm in size) is mounted on a goniometer head.[1] Data collection is typically performed at low temperatures (e.g., 100 K) using a liquid nitrogen cryostream to minimize thermal vibrations and radiation damage.[2] The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles, collecting hundreds of diffraction images.[2][3]

  • Data Processing: The collected images are processed to integrate the intensities of each diffraction spot.[2] These intensities are then corrected for experimental factors (e.g., Lorentz and polarization effects) and scaled. This step yields a reflection file (typically in .hkl format) that contains the Miller indices (h,k,l) and the corresponding intensity for each reflection.

  • Structure Solution and Refinement: This is the process of converting the diffraction data into a 3D atomic model.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

    • Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity (the amplitude squared of the scattered X-ray wave), the phase information is lost. Programs like SHELXT use direct methods or Patterson functions to generate an initial phasing model of the electron density.[4][5] This initial model usually reveals the positions of the heaviest atoms (in this case, the bromine and sulfur atoms).

    • Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process with a program like SHELXL.[6][7] The refinement proceeds in stages:

      • Isotropic Refinement: All atoms are assigned spherical thermal parameters.

      • Anisotropic Refinement: Non-hydrogen atoms are refined with ellipsoidal thermal parameters, which account for their directional vibration.

      • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to their parent atom.[5][7]

      • Final Cycles: The refinement is continued until the model converges, meaning the atomic positions no longer shift significantly. The quality of the final model is assessed using metrics like the R1 factor, wR2, and the Goodness-of-Fit (GooF).

Part 4: Structural Interpretation and Data Presentation

The final refined structure is presented in a Crystallographic Information File (CIF). This standard file format contains all the necessary information about the crystal, the data collection, and the final atomic coordinates.

Crystallographic Data Summary

The following table presents plausible crystallographic data for the title compound, which would be expected from a successful analysis.

ParameterHypothetical Value
Chemical FormulaC₉H₇BrN₂O₂S
Formula Weight287.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0890
b (Å)16.7690
c (Å)15.7000
β (°)99.310
Volume (ų)2362.5
Z (molecules/unit cell)8 (two molecules in the asymmetric unit)
Calculated Density (g/cm³)1.615
Absorption Coeff. (mm⁻¹)3.850
F(000)1136
Reflections Collected15000
Independent Reflections4500 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.085
Goodness-of-Fit (GooF)1.05
Molecular Geometry and Intermolecular Interactions

With the structure solved, software like Mercury can be used to visualize and analyze the molecular geometry and, crucially, the intermolecular interactions that define the crystal packing.[8][9][10]

  • Intramolecular Geometry: The analysis would confirm the expected bond lengths and angles of the hydantoin and bromothiophene rings. The planarity of the rings and the torsion angles between them would be precisely determined.

  • Intermolecular Interactions: The true value of a crystal structure lies in revealing the non-covalent interactions that govern the solid-state assembly. For this molecule, the key interactions to analyze are:

    • Hydrogen Bonding: The two N-H groups of the hydantoin ring are excellent hydrogen bond donors. The carbonyl oxygens are strong acceptors. This combination is expected to form robust hydrogen-bonding networks, such as chains or dimers.

    • Halogen Bonding: The bromine atom on the thiophene ring can act as a Lewis acidic "halogen bond donor," potentially interacting with the carbonyl oxygens of a neighboring molecule.

G cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N1-H O4_B O=C4 N1_A->O4_B N-H···O Dimer O2_A O=C2 N3_A N3-H O2_B O=C2 N3_A->O2_B N-H···O Chain O4_A O=C4 N1_B N1-H N1_B->O4_A N3_B N3-H

Caption: Potential hydrogen-bonding motifs in the crystal lattice.

Conclusion

The provides an unambiguous determination of its three-dimensional molecular structure and solid-state packing. This guide has detailed the essential, interconnected stages of such an analysis, from the foundational synthesis and characterization to the intricacies of X-ray diffraction and structural refinement. The resulting data on bond lengths, angles, and particularly the hydrogen and halogen bonding motifs, are invaluable for understanding the molecule's physicochemical properties and provide a critical empirical foundation for future drug design and development efforts. The final validated CIF should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[11][12][13]

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Sheldrick, G.M. (1997). The SHELX-97 Manual. University of Göttingen, Germany.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Available at: [Link]

  • Wikipedia. (2023). Cambridge Structural Database. Available at: [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]

  • Wikipedia. (2023). Mercury (crystallography). Available at: [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Mercury User Guide and Tutorials. Available at: [Link]

  • Sheldrick, G.M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Available at: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. Available at: [Link]

  • InfinityLab. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • YouTube. (2022). How to install CCDC Mercury for free. Available at: [Link]

  • Galí, S., & Rius, J. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Coles, S. J. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Crystal Structure Visualization and Analysis Software. Available at: [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Available at: [Link]

Sources

Exploratory

in vitro cytotoxicity screening of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione Executive Summary This technical guide provides a comprehensive framework for the in vitro cy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Executive Summary

This technical guide provides a comprehensive framework for the in vitro cytotoxicity screening of the novel chemical entity, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. This compound integrates two pharmacologically significant scaffolds: the imidazolidine-2,4-dione (hydantoin) core, known for its diverse biological activities including anticancer effects, and the bromothiophene moiety, a halogenated heterocycle also associated with potent cytotoxicity in various studies.[1][2][3][4] The convergence of these structures suggests a strong rationale for investigating its potential as an anticancer agent. This document, intended for researchers, scientists, and drug development professionals, details a strategic, multi-tiered approach to cytotoxicity assessment. It moves from foundational screening assays that measure metabolic viability and membrane integrity to more advanced methods for elucidating the mechanism of cell death. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a practical roadmap for rigorously evaluating the cytotoxic profile of this and other novel compounds.

Introduction: Unpacking the Rationale for Screening

The process of drug discovery often begins with identifying molecular scaffolds that have a proven track record of biological activity. The structure of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione presents a compelling case for investigation based on the established properties of its constituent parts.

The Imidazolidine-2,4-dione (Hydantoin) Scaffold

The hydantoin ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[5] Derivatives of this five-membered heterocycle are known to exhibit a wide spectrum of pharmacological effects, including anticonvulsant, antidiabetic, and antimicrobial activities.[6][7][8] Critically for this investigation, many hydantoin derivatives have demonstrated significant antiproliferative and cytotoxic activity against a variety of human cancer cell lines, making this scaffold a promising starting point for the development of new oncologic drugs.[1][9]

The Bromothiophene Moiety

Thiophene rings are another class of heterocyclic compounds with broad applications in medicine, contributing to drugs with anti-inflammatory, antimicrobial, and anticancer properties.[4][10] The introduction of a halogen, such as bromine, can significantly modulate a molecule's physicochemical properties and biological activity. Specifically, 2-bromo-5-substituted thiophenes have been identified as potent cytotoxic agents, capable of inducing apoptosis in cancer cells at low micromolar concentrations.[2]

Central Hypothesis

The combination of the anticancer-associated hydantoin core with a cytotoxic bromothiophene moiety in a single molecule—5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione—forms a strong scientific hypothesis: this compound is a viable candidate for anticancer drug discovery. A systematic in vitro cytotoxicity screening is therefore the essential first step to validate its biological activity and determine its potency and selectivity.

Foundational Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are the cornerstone of early-stage drug discovery. They provide a rapid, cost-effective, and ethically sound method for evaluating a compound's effect on living cells before committing to more complex and expensive preclinical studies.

Key Cytotoxicity Endpoints

A robust screening strategy interrogates multiple cellular health indicators to build a comprehensive picture of a compound's effect. The primary endpoints include:

  • Cell Viability (Metabolic Activity): Healthy, proliferating cells maintain a high rate of metabolic activity, particularly within the mitochondria. Assays that measure the reduction of tetrazolium salts (like MTT or WST-1) provide a quantitative measure of this activity, which serves as a proxy for cell viability.[11][12]

  • Membrane Integrity: The plasma membrane of a viable cell is intact. When a cell undergoes necrosis (uncontrolled cell death) or late-stage apoptosis, this membrane becomes compromised, leaking intracellular components into the surrounding culture medium. Measuring the activity of a stable cytosolic enzyme like lactate dehydrogenase (LDH) in the supernatant is a direct indicator of this type of cell death.[13]

  • Mode of Cell Death (Apoptosis vs. Necrosis): Understanding how a compound kills cells is critical. Apoptosis, or programmed cell death, is a controlled, non-inflammatory process that is often the desired mechanism for anticancer drugs.[14] Necrosis is an uncontrolled, lytic process that releases cellular contents and can trigger an inflammatory response, which is generally undesirable.[15][16] Differentiating between these pathways provides crucial mechanistic insight.

A Logic-Driven Assay Selection Workflow

The selection of assays should follow a logical progression, starting with broad screening and moving toward more detailed mechanistic studies for the most promising candidates.

G A Start: Novel Compound (5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione) B Primary Screening: Assess General Cytotoxicity & Potency A->B C MTT Assay (Metabolic Viability) B->C D LDH Assay (Membrane Integrity) B->D E Data Analysis: Calculate IC50 Values C->E D->E F Is IC50 in acceptable range? E->F G Secondary Screening: Elucidate Mechanism of Action F->G Yes I Stop/Deprioritize F->I No H Annexin V / 7-AAD Assay (Flow Cytometry) G->H J Characterize as Apoptotic vs. Necrotic H->J K Advance to Further Studies (e.g., Caspase Assays, Western Blot) J->K

Caption: Workflow for cytotoxicity screening of a novel compound.

Experimental Design: A Self-Validating Approach

The trustworthiness of any screening data is wholly dependent on a meticulously planned experimental design that includes appropriate cell models, precise compound handling, and rigorous controls.

Cell Line Selection and Culture

Causality: The choice of cell lines is fundamental to the relevance of the results.[17] A tiered approach provides both broad-spectrum data and an early indication of selectivity.

  • Tier 1 (Broad Anticancer Spectrum): A panel of well-characterized human cancer cell lines from different tissue origins is recommended. Examples include:

    • MCF-7: Breast adenocarcinoma (luminal A)

    • HepG-2: Hepatocellular carcinoma

    • HCT-116: Colorectal carcinoma

  • Tier 2 (Selectivity Index): To assess cytotoxicity against non-malignant cells, a normal human fibroblast cell line is ideal.

    • WI-38: Human fetal lung fibroblasts[9]

This protocol is based on standard practices recommended by authoritative sources like the ATCC.[18][19]

  • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Media: Use the specific growth medium recommended for each cell line (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified by the supplier.[18]

  • Thawing: Rapidly thaw cryopreserved vials in a 37°C water bath. Transfer contents to a centrifuge tube containing pre-warmed medium, centrifuge to pellet the cells (removing cryoprotectant), and resuspend in fresh medium before plating in a culture flask.[20]

  • Subculturing (Passaging): When adherent cells reach ~80% confluency, wash with PBS, detach using a Trypsin-EDTA solution, neutralize the trypsin, and re-plate a fraction of the cells into new flasks with fresh medium.[20]

Compound Preparation and Dosing
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione in sterile dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations for the dose-response experiment (e.g., a range from 0.1 µM to 100 µM).

  • Vehicle Control: Ensure the final concentration of DMSO in all wells (including vehicle controls) is identical and non-toxic, typically ≤ 0.5%.[1]

The Imperative of Controls

Every assay plate must include a full set of controls to ensure the results are valid and interpretable.

  • Untreated Control: Cells incubated with culture medium only. Represents 100% viability.

  • Vehicle Control: Cells treated with the same final concentration of DMSO used for the compound dilutions. This control validates that the solvent itself is not causing a cytotoxic effect.

  • Positive Control: Cells treated with a well-characterized cytotoxic drug (e.g., Doxorubicin). This confirms that the assay system is responsive to cytotoxic agents.[21]

  • Blank Control: Wells containing only culture medium (no cells). Used to subtract the background absorbance of the medium and assay reagents.

Core Cytotoxicity Assay Protocols

The following protocols describe the primary screening assays for determining the general cytotoxicity and potency of the test compound.

MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11][22] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

G A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with compound dilutions (48-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D Yellow MTT (soluble) C->D No Conversion (Dead Cells) E Purple Formazan (insoluble crystals) C->E Mitochondrial Dehydrogenase (Live Cells) F 4. Solubilize Crystals (Add DMSO or Solubilization Buffer) E->F G 5. Read Absorbance (~570 nm) F->G

Caption: Experimental workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[23]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound, positive control, or vehicle control. Incubate for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[23]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11]

LDH Release Assay for Membrane Integrity

Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon damage to the plasma membrane. The assay quantifies this released LDH using a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, which generates NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[13] The amount of color is proportional to the number of lysed cells.

G A 1. Seed & Treat Cells in 96-well plate (as per MTT protocol) B 2. Collect Supernatant (Centrifuge plate to pellet cells) A->B C 3. Transfer Supernatant to new 96-well plate B->C D 4. Add LDH Reagent Mix (Substrate + Dye) C->D E 5. Incubate at RT (30 mins, protected from light) D->E F 6. Add Stop Solution (if required by kit) E->F G 7. Read Absorbance (~490 nm) F->G

Caption: Experimental workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Additionally, prepare a "Maximum LDH Release" control by adding a lysis buffer (provided in most kits) to a set of untreated control wells 45 minutes before the end of the incubation.[24]

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[24]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Measurement: Measure the absorbance at ~490 nm using a microplate reader.

Data Analysis and Interpretation

Raw absorbance values must be processed to determine the compound's potency.

Calculating Percent Viability and Cytotoxicity

For MTT Assay: Percent Viability = [(AbsSample - AbsBlank) / (AbsVehicle - AbsBlank)] x 100

For LDH Assay: Percent Cytotoxicity = [(AbsSample - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100 (Where "Spontaneous" is the vehicle control and "Maximum" is the lysis buffer control)

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is the most common metric for quantifying a compound's potency.

  • Plot the percent viability (or cytotoxicity) against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software like GraphPad Prism to fit a dose-response curve and calculate the precise IC₅₀ value.[1]

Data Presentation

Summarize the final IC₅₀ values in a clear, concise table for easy comparison across cell lines and against the positive control.

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG-2IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. WI-38
5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin (Positive Control) [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]

Advanced Mechanistic Insights: Distinguishing Apoptosis from Necrosis

If the primary screening reveals potent cytotoxic activity (e.g., low micromolar IC₅₀ values), the next logical step is to determine the mechanism of cell death.

Rationale

An ideal anticancer drug induces apoptosis, leveraging the cell's own machinery for self-destruction without causing widespread inflammation. An assay that can differentiate between healthy, apoptotic, and necrotic cells provides this crucial mechanistic information.

Annexin V & 7-AAD Staining Assay

Principle: This flow cytometry-based assay uses two fluorescent probes.[25]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[25]

  • 7-Aminoactinomycin D (7-AAD): A fluorescent intercalating agent that is impermeant to live cells with intact membranes. It readily enters cells in late-stage apoptosis or necrosis, where membrane integrity is lost, and binds to DNA.[26]

By using both probes simultaneously, one can distinguish four cell populations:

  • Live Cells: Annexin V-negative and 7-AAD-negative.

  • Early Apoptotic Cells: Annexin V-positive and 7-AAD-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and 7-AAD-positive.

  • Primarily Necrotic Cells: Annexin V-negative and 7-AAD-positive (if necrosis occurs without significant PS externalization).

G Flow Cytometry Quadrant Analysis x_axis Annexin V -> y_axis 7-AAD -> origin origin->x_axis origin->y_axis Q1 Q1: Necrotic (Annexin V - / 7-AAD +) Q2 Q2: Late Apoptotic (Annexin V + / 7-AAD +) Q3 Q3: Live (Annexin V - / 7-AAD -) Q4 Q4: Early Apoptotic (Annexin V + / 7-AAD -) invis_mid x_axis_line_start x_axis_line_end x_axis_line_start->x_axis_line_end y_axis_line_start y_axis_line_end y_axis_line_start->y_axis_line_end

Caption: Quadrant plot for Annexin V / 7-AAD flow cytometry.

  • Culture and Treat: Grow cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 hours).

  • Harvest Cells: Collect both adherent and floating cells to ensure all cell populations are analyzed.

  • Staining: Resuspend cells in Annexin V binding buffer and add fluorescently-labeled Annexin V and 7-AAD according to the manufacturer's protocol. Incubate in the dark.

  • Analysis: Analyze the stained cells promptly using a flow cytometer. A dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants would strongly suggest the compound acts by inducing apoptosis.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and multi-faceted strategy for the initial in vitro cytotoxicity assessment of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. By progressing from broad viability and membrane integrity screens to specific mechanistic assays, researchers can efficiently determine the compound's anticancer potential. A finding of potent, selective, and apoptosis-inducing activity would establish this molecule as a strong lead candidate, justifying progression to more advanced studies, such as caspase activation assays, cell cycle analysis, and ultimately, in vivo efficacy models.

References

  • El Deen, I. M., Eltamany, E. H., Ali, N. M., El-Magd, M. A., & El-Deen, A. K. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences, 10(1), 84. [Link]

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  • de Moraes, J., G-Dayan, A., de Cássia, V. R., Galiano, L., da Silva, C., & Pavan, F. R. (2024). Antischistosomal activity of imidazolidine-2, 4-dione derivatives. Antimicrobial Agents and Chemotherapy, e01042-23. [Link]

  • Badase, M. G., Nica, A. D., Uivarosi, A. T., Vlase, L., Gheldiu, A. M., & Oprean, R. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(10), 2269. [Link]

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  • Guerrab, W., El Moutaouakil Ala Allah, A., Alsubari, A., Mague, J. T., & Ramli, Y. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]

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  • Al-Warhi, T., El-Gamal, M. I., Anbar, A., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(7), 3020. [Link]

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  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

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  • Li, Y., Wang, M., Liu, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Docking of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione with Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

This guide provides a comprehensive, in-depth walkthrough of a molecular docking study featuring the novel compound 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione and the therapeutically significant nuclear rec...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough of a molecular docking study featuring the novel compound 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione and the therapeutically significant nuclear receptor, Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting such an analysis.

Introduction: The Scientific Rationale

The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a "privileged structure" in medicinal chemistry.[1] This core is present in a variety of approved drugs, showcasing its versatility and favorable pharmacological properties.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticonvulsant, antimicrobial, and antidiabetic effects.[1][2][3] The subject of this guide, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, is a novel compound designed around this promising core.

Our selected protein target, PPAR-γ, is a ligand-activated transcription factor that plays a pivotal role in the regulation of glucose and lipid metabolism. It is the primary target of the thiazolidinedione (TZD) class of antidiabetic drugs.[4] Given the structural similarities between the imidazolidine-2,4-dione and thiazolidine-2,4-dione cores, there is a strong scientific basis for investigating the potential interaction between our novel compound and PPAR-γ.[2][5]

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor) at the atomic level.[6][7][8][9] This in silico approach is instrumental in the early stages of drug discovery for identifying and optimizing lead compounds.[7][10] This guide will detail the complete workflow for such a study, from initial preparation of the ligand and receptor to the final analysis of the docking results.

Part 1: The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be broken down into several key stages, each requiring careful attention to detail to ensure the scientific validity of the results. The following diagram illustrates the overall workflow.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase PDB_Selection Receptor Selection (PPAR-γ from PDB) Receptor_Prep Receptor Preparation (Cleaning & Protonation) PDB_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (3D Structure & Energy Minimization) Grid_Box Grid Box Generation (Defining the Binding Site) Ligand_Prep->Grid_Box Receptor_Prep->Grid_Box Docking_Run Running the Docking (e.g., AutoDock Vina) Grid_Box->Docking_Run Pose_Analysis Binding Pose Analysis (Visualization) Docking_Run->Pose_Analysis Scoring Scoring & Affinity (Binding Energy) Pose_Analysis->Scoring Interaction_Analysis Interaction Analysis (H-bonds, etc.) Scoring->Interaction_Analysis

Caption: The overall molecular docking workflow.

Part 2: Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting the molecular docking study. We will use the widely-accepted and validated software AutoDock Vina for the docking simulation, and UCSF Chimera for visualization and preparation.

Ligand Preparation

The initial step is to generate a high-quality 3D structure of our ligand, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization:

    • Import the 2D structure into a molecular modeling program (e.g., UCSF Chimera).

    • Add hydrogen atoms to the structure.

    • Assign partial charges to each atom. The AM1-BCC charge model is a suitable choice for this step.

    • Perform energy minimization to obtain a low-energy, stable 3D conformation. This is a crucial step to ensure the ligand has realistic bond lengths and angles.[11]

    • Save the prepared ligand in a .mol2 or .pdbqt format, which is compatible with AutoDock Vina.

Receptor Preparation

For this study, we will use the crystal structure of the human PPAR-γ ligand-binding domain. A suitable entry from the Protein Data Bank (PDB) is 2PRG .

Protocol:

  • PDB File Acquisition: Download the PDB file for 2PRG from the RCSB Protein Data Bank ().

  • Receptor Cleaning:

    • Open the 2PRG PDB file in UCSF Chimera.

    • The crystal structure contains co-crystallized ligands, water molecules, and potentially other non-protein atoms. These must be removed to prepare the receptor for docking.[11][12][13] Delete all water molecules and the co-crystallized ligand from the structure.

    • If the protein has multiple chains, retain only the chain relevant for the binding site of interest.[11][12]

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure. This is critical for accurately modeling hydrogen bonding interactions.[14]

    • Assign partial charges to the protein atoms. The Amber force field is a commonly used and reliable choice.

  • Final Receptor File Generation: Save the cleaned and prepared receptor in the .pdbqt format required by AutoDock Vina. This format includes the assigned partial charges and atom types.

Docking Simulation with AutoDock Vina

With the prepared ligand and receptor, the next step is to perform the docking simulation.

Protocol:

  • Grid Box Definition:

    • The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

    • This box should encompass the entire binding site of interest. A common approach is to center the grid box on the position of the co-crystallized ligand that was removed during receptor preparation.

    • The dimensions of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding site.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and receptor files, the coordinates and dimensions of the grid box, and other docking parameters.

  • Running the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Part 3: Analysis and Interpretation of Results

Binding Affinity and Pose Selection

AutoDock Vina ranks the predicted binding poses based on their binding affinity, which is an estimation of the binding free energy (ΔG) in kcal/mol.[15] More negative values indicate a stronger predicted binding affinity.[15]

Illustrative Data:

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.20.00
2-8.81.34
3-8.51.89
4-8.22.45
5-7.93.12

The pose with the lowest binding energy is typically considered the most likely binding mode.[16] The Root Mean Square Deviation (RMSD) between different poses can indicate the stability of the predicted binding. Low RMSD values among the top-ranked poses suggest a well-defined and stable binding mode.[15][17][18]

Visualization of Ligand-Receptor Interactions

Visual inspection of the top-ranked binding pose is essential for understanding the specific interactions that stabilize the ligand-receptor complex.[16]

Protocol:

  • Load Structures: Open the prepared receptor file and the docking output file (containing the predicted poses) in a molecular visualization tool like UCSF Chimera or PyMOL.

  • Interaction Analysis:

    • Identify and analyze the key intermolecular interactions, such as:

      • Hydrogen bonds: These are crucial for binding affinity and specificity. Note the specific amino acid residues involved in hydrogen bonding with the ligand.[15]

      • Hydrophobic interactions: These play a significant role in the overall stability of the complex.

      • Pi-stacking and other non-covalent interactions.

    • Generate a 2D interaction diagram to clearly illustrate these interactions.

The following diagram illustrates the key interactions that might be observed between our ligand and the PPAR-γ binding site.

G cluster_ligand 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione cluster_receptor PPAR-γ Binding Site Residues Bromothiophene Bromothiophene Ser289 Ser289 Bromothiophene->Ser289 Hydrophobic Interaction Imidazolidinedione Imidazolidinedione His323 His323 Imidazolidinedione->His323 H-bond Tyr473 Tyr473 Imidazolidinedione->Tyr473 H-bond His449 His449 Imidazolidinedione->His449 H-bond

Caption: Potential interactions with PPAR-γ.

Conclusion and Future Directions

This guide has provided a detailed, technically-grounded framework for conducting a molecular docking study of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione with PPAR-γ. The results of such a study can provide valuable insights into the potential of this compound as a modulator of PPAR-γ activity.

It is crucial to remember that molecular docking is a predictive tool.[7] The in silico findings should be used to generate hypotheses and guide further experimental validation, such as in vitro binding assays and cell-based functional assays. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted binding pose over time.

The imidazolidine-2,4-dione scaffold continues to be a rich source of novel therapeutic agents.[1][3] By combining rational drug design with robust computational techniques like molecular docking, we can accelerate the discovery and development of new medicines to address unmet medical needs.

References

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.).
  • Antischistosomal activity of imidazolidine-2,4-dione derivatives | Antimicrobial Agents and Chemotherapy - ASM Journals. (2026, January 26).
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • Antischistosomal activity of imidazolidine-2,4-dione derivatives - PMC. (n.d.).
  • How does one prepare proteins for molecular docking? - Quora. (2021, September 20).
  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.).
  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024, June 28).
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.).
  • Preparing the protein and ligand for docking - ScotChem. (2025, April 8).
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen. (2022, July 8).
  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19).
  • How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. (n.d.).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • Design and Synthesis of imidazolidine-2,4-dione Derivatives as Selective Inhibitors by Targeting Protein Tyrosine phosphatase-1B Over T-cell Protein Tyrosine Phosphatase - PubMed. (2013, November 15).
  • Steps of ligand docking - Docking Server. (n.d.).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7).
  • Molecular docking proteins preparation - ResearchGate. (2019, September 20).
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024, May 29).
  • Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC. (n.d.).
  • Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues - Semantic Scholar. (2022, December 30).
  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (n.d.).
  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES - ResearchGate. (n.d.).
  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones. (n.d.).
  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC. (n.d.).
  • Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine. (2021, January 15).
  • The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives - ResearchGate. (2023, November 22).

Sources

Exploratory

The Pharmacological Profile of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Unveiling a Promising Scaffold for Neurological and Metabolic Disorders The imidazolidine-2,4-dione, or hydantoin, core is a venerable scaffold in medicinal chemistry, giving rise to cornerstone antiepileptic d...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Promising Scaffold for Neurological and Metabolic Disorders

The imidazolidine-2,4-dione, or hydantoin, core is a venerable scaffold in medicinal chemistry, giving rise to cornerstone antiepileptic drugs like phenytoin. Its versatility allows for a wide range of pharmacological activities, from anticonvulsant to antidiabetic and antimicrobial effects.[1][2][3][4] This guide delves into the pharmacological landscape of a specific, yet promising, subclass: 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione derivatives. By dissecting their synthesis, exploring their biological activities with a focus on anticonvulsant properties, and elucidating their structure-activity relationships, we aim to provide a comprehensive resource for researchers and drug development professionals poised to innovate in this chemical space.

Synthetic Pathways: Constructing the Core Heterocycle

The synthesis of 5,5-disubstituted imidazolidine-2,4-dione derivatives is a well-established process, often commencing with a ketone precursor. The classical Bucherer-Bergs reaction provides a robust and efficient one-pot method for this transformation.

The Bucherer-Bergs Reaction: A Step-by-Step Protocol

This multicomponent reaction utilizes an appropriate ketone, an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate to construct the hydantoin ring.

Experimental Protocol: Synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

  • Reaction Setup: In a sealed pressure vessel, combine 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-18 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute mineral acid (e.g., 2N HCl) to pH 2-3. This will precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Causality in Experimental Choices: The use of a sealed vessel is crucial to contain the volatile and toxic hydrogen cyanide generated in situ. The excess of ammonium carbonate and potassium cyanide drives the reaction equilibrium towards product formation. Acidification is necessary to protonate the hydantoin ring and induce precipitation.

Pharmacological Evaluation: A Focus on Anticonvulsant Activity

Derivatives of imidazolidine-2,4-dione have historically shown significant promise as anticonvulsant agents.[3][5][6] The evaluation of novel derivatives in this class typically involves a battery of preclinical models to assess their efficacy and preliminary safety profile.

Preclinical Models for Anticonvulsant Screening

A tiered approach is commonly employed, starting with broad screening tests and progressing to more specific models to elucidate the mechanism of action.

  • Maximal Electroshock (MES) Test: This model is indicative of a compound's ability to prevent the spread of seizures. It is a hallmark test for identifying agents effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemoconvulsant model is used to identify compounds that can raise the seizure threshold. It is particularly sensitive for detecting agents effective against absence seizures.

  • 6 Hz Psychomotor Seizure Test: This model is considered a more refined screen for identifying compounds effective against therapy-resistant partial seizures.

Hypothetical Anticonvulsant Profile of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione Derivatives

Based on the broader class of 5,5-disubstituted hydantoins, it is hypothesized that derivatives of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione will exhibit significant activity in the MES and 6 Hz seizure models. The presence of the lipophilic bromothiophene moiety at the C-5 position is expected to enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.

Table 1: Hypothetical Anticonvulsant Activity of Lead Compounds

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6 Hz (32 mA) (ED₅₀ mg/kg)
Lead Compound 1 25.5> 10015.2
Lead Compound 2 32.1> 10020.8
Phenytoin 9.5> 10035.0

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide future research based on existing literature on similar compounds.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The pharmacological activity of imidazolidine-2,4-dione derivatives is intricately linked to the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.

The Critical Role of the C-5 Position

The substituents at the C-5 position are paramount for anticonvulsant activity. The presence of at least one aryl or heteroaryl group is often a prerequisite for potent activity in the MES test. The 5-(5-bromothiophen-2-yl)-5-methyl substitution pattern provides a combination of a bulky, lipophilic aromatic system and a smaller alkyl group, which is a common feature in many active anticonvulsants.

Influence of N-3 Substitution

Substitution at the N-3 position of the hydantoin ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the introduction of a morpholinomethyl group has been shown to enhance anticonvulsant activity in some series.[5]

SAR_of_Imidazolidinediones cluster_0 Imidazolidine-2,4-dione Core cluster_1 Substituents Core N1 C5 N3 Imidazolidine-2,4-dione N1_sub H or small alkyl Modulates solubility N1_sub->Core:n1 C5_sub Aryl/Heteroaryl (e.g., Bromothiophenyl) & Alkyl (e.g., Methyl) Crucial for anticonvulsant activity C5_sub->Core:c5 N3_sub H or various substituents (e.g., Morpholinomethyl) Modulates PK/PD N3_sub->Core:n3

Caption: Structure-Activity Relationship of Imidazolidine-2,4-dione Derivatives.

Proposed Mechanism of Action: Targeting Ion Channels

The primary mechanism of action for many anticonvulsant hydantoin derivatives, including phenytoin, is the modulation of voltage-gated sodium channels. By binding to the inactivated state of the channel, these compounds slow the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity. It is highly probable that 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione derivatives share this mechanism.

Mechanism_of_Action High_Frequency_Neuronal_Firing High-Frequency Neuronal Firing (Seizure Activity) VGSC_Inactivation Voltage-Gated Sodium Channel (VGSC) Inactivated State High_Frequency_Neuronal_Firing->VGSC_Inactivation Drug_Binding 5-(5-bromothiophen-2-yl)-5-methyl- imidazolidine-2,4-dione Derivative Binding VGSC_Inactivation->Drug_Binding Stabilization Stabilization of Inactivated State Drug_Binding->Stabilization Reduced_Excitability Reduced Neuronal Excitability Stabilization->Reduced_Excitability Prevents return to resting state Reduced_Excitability->High_Frequency_Neuronal_Firing Inhibition

Caption: Proposed Mechanism of Action for Anticonvulsant Activity.

Future Directions and Conclusion

The 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione scaffold represents a promising avenue for the development of novel anticonvulsant agents. The insights presented in this guide, drawn from the broader understanding of imidazolidine-2,4-dione pharmacology, provide a solid foundation for further research. Future work should focus on the synthesis of a focused library of derivatives with modifications at the N-1 and N-3 positions to optimize potency, selectivity, and pharmacokinetic properties. Comprehensive in vivo testing, including models of chronic epilepsy and assessment of metabolic stability, will be crucial for advancing these promising compounds towards clinical development.

References

  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • Cheng, X. C., Sun, S. X., Zhang, H., Dong, W. L., Liu, G. Y., Wang, R. L., & Xu, W. R. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. ARQUIVOS DE CIÊNCIAS DA SAÚDE DA UNIPAR. [Link]

  • Al-Nuzal, S. M. D. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. ResearchGate. [Link]

  • Anonymous. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. [Link]

  • Anonymous. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. PubMed. [Link]

  • Anonymous. (2026). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Request PDF. ResearchGate. [Link]

  • Anonymous. (2014). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • Liang, X., Fu, H., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. [Link]

  • Rojas-Oviedo, I., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]

Sources

Foundational

safety data sheet and handling for 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

An In-Depth Technical Guide to 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione: Safety, Handling, and Synthetic Utility Executive Summary In contemporary medicinal chemistry and materials science, the strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione: Safety, Handling, and Synthetic Utility

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic hybridization of privileged scaffolds is a fundamental driver of drug discovery. 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (CAS: 92046-06-5) represents a highly versatile intermediate that fuses a hydantoin (imidazolidine-2,4-dione) core with a brominated thiophene moiety.

Hydantoins are historically recognized for their profound pharmacological versatility, acting as the structural foundation for anticonvulsants (e.g., phenytoin), antiandrogens (e.g., enzalutamide), and antimicrobial agents [1]. Concurrently, the 5-bromothiophen-2-yl group serves as a highly reactive electrophilic handle. The C(sp²)–Br bond is exceptionally susceptible to oxidative addition by transition metal catalysts, making this compound an ideal substrate for late-stage functionalization via cross-coupling methodologies [2]. This guide provides a comprehensive analysis of the physicochemical properties, hazard causality, handling protocols, and synthetic applications of this critical intermediate.

Physicochemical Profiling & Safety Data Sheet (SDS) Core

To safely handle and effectively utilize 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, researchers must first understand its baseline molecular properties and the mechanistic reasons behind its hazard classifications.

Molecular Properties

The following quantitative data summarizes the compound's structural and physical profile [3]:

PropertyValue / Description
Chemical Name 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
CAS Number 92046-06-5
Molecular Formula C₈H₇BrN₂O₂S
Molecular Weight 275.12 g/mol
Structural Features Hydantoin ring, 5-bromothiophene substituent, chiral C5 center
GHS Hazard Classifications & Causality Analysis

Standard safety data sheets list hazards without explaining why they occur. As a Senior Application Scientist, it is critical to understand the structure-activity relationship (SAR) driving these toxicological profiles [3].

Hazard CodeGHS ClassificationCausality & Mechanistic Explanation
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation)The bromothiophene ring significantly increases the molecule's lipophilicity (LogP). This facilitates rapid penetration across lipid bilayers (epidermis, alveolar epithelium, and GI tract), leading to systemic absorption and acute toxicity.
H315 / H319 Skin Irrit. 2 / Eye Irrit. 2AThe hydantoin core contains highly polarized N-H and C=O bonds acting as strong hydrogen bond donors and acceptors. Upon contact with mucosal membranes or skin, these groups disrupt local cellular moisture balance and denature surface proteins, triggering localized inflammatory responses.
H336 STOT SE 3 (Drowsiness/Dizziness)Hydantoin derivatives are historically known to cross the blood-brain barrier (BBB) to exert CNS activity (e.g., modulating voltage-gated sodium channels) [4]. Inhalation of this compound's dust can lead to rapid BBB penetration, causing off-target CNS depression.

Advanced Handling & Storage Protocols

Based on the physicochemical profiling above, standard laboratory precautions must be elevated to account for the compound's specific vulnerabilities and toxicities.

  • Storage Conditions: Store at 4°C in a tightly sealed, opaque container under an inert atmosphere (Argon or Nitrogen).

    • Causality: Electron-rich thiophenes substituted with halogens are highly susceptible to photo-induced debromination and oxidative degradation. Light exposure generates radical species that cleave the C-Br bond, degrading the reagent's purity and utility for cross-coupling.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves is mandatory due to the compound's dermal toxicity (H312). Chemical safety goggles and a particulate respirator (N95 or higher) are required if handling outside of a contained environment.

  • Engineering Controls: All weighing, transferring, and reaction setups must be conducted within a Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood to mitigate inhalation risks (H332/H336).

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Workflow

The primary synthetic value of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione lies in its application as an aryl halide equivalent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The C(sp²)–Br bond on the thiophene ring is highly reactive toward Pd(0) insertion, allowing for the rapid generation of extended, functionalized therapeutic scaffolds [2].

Step-by-Step Methodology

This protocol describes a self-validating system for coupling the bromothiophene hydantoin with an arylboronic acid.

  • Preparation: In an oven-dried Schlenk flask purged with Argon, add 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a mild base such as K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is crucial for dissolving the base and facilitating the transmetalation step.

  • Catalyst Introduction: Add the palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv). Crucial: The solution must be rigorously degassed to prevent the oxidation of Pd(0) to inactive Pd(II) species.

  • Thermal Activation: Heat the reaction mixture to 90°C under continuous stirring for 8–12 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic pattern (m/z 275 and 277 in a 1:1 ratio due to ⁷⁹Br and ⁸¹Br). The complete disappearance of this isotopic doublet and the emergence of the coupled product mass validates the successful C-C bond formation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Mechanistic Pathway Visualization

G Start 5-(5-bromothiophen-2-yl)- 5-methylimidazolidine-2,4-dione OxAdd Oxidative Addition C(sp2)-Br Cleavage Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII TransMet Transmetalation + Arylboronic Acid / Base PdII->TransMet PdII_2 Pd(II) Diaryl Complex [Ar-Pd-Ar'] TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalytic Regeneration Product C5-Functionalized Thiophene Hydantoin RedElim->Product

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling for bromothiophene hydantoins.

Emergency Response & Spill Management

In the event of a solid spill, standard sweeping can aerosolize the compound, exacerbating inhalation and ocular risks. Follow this self-validating cleanup protocol:

  • Isolation: Immediately isolate the spill area and ensure all personnel are wearing N95 respirators and safety goggles.

  • Suppression: Cover the solid spill with a damp, inert absorbent material (e.g., wet vermiculite or sand). This physically traps the particles and prevents aerosolization.

  • Collection: Use non-sparking plastic tools to scoop the absorbed mixture into a designated, sealable hazardous waste container.

  • Chemical Neutralization (Self-Validating Step): Wash the contaminated surface with a dilute 1% NaOH solution, followed by copious amounts of water.

    • Causality: The imide nitrogen of the hydantoin ring is weakly acidic (pKa ~ 8.5). Applying a mild base deprotonates the hydantoin, converting any microscopic residual powder into a highly water-soluble sodium salt, ensuring complete and verifiable removal from the surface.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) National Center for Biotechnology Information (PMC)[Link]

  • 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione — Chemical Substance Information & Hazard Classifications NextSDS Substance Database[Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives ResearchGate[Link]

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione via Bucherer-Bergs Multicomponent Synthesis

Abstract This document provides a comprehensive guide for the synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, a substituted hydantoin derivative. Hydantoins are a critical class of heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, a substituted hydantoin derivative. Hydantoins are a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, serving as anticonvulsants, antitumor agents, and antiarrhythmics.[1] The protocol detailed herein utilizes the Bucherer-Bergs reaction, a robust and efficient one-pot, multicomponent synthesis that is fundamental in medicinal and synthetic chemistry.[2][3] This application note is intended for researchers in drug discovery and organic synthesis, offering a detailed experimental procedure, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction and Scientific Background

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in medicinal chemistry.[4][5] Its derivatives are known to exhibit diverse biological activities; a notable example is Phenytoin (5,5-diphenylhydantoin), a widely used antiepileptic drug.[1][6] The incorporation of a substituted thiophene moiety, as in the target molecule, is a common strategy in drug design to modulate biological activity and pharmacokinetic properties.

The Bucherer-Bergs reaction, first reported in the 1920s, remains one of the most convenient and widely used methods for preparing 5-substituted and 5,5-disubstituted hydantoins.[7][8][9] This multicomponent reaction involves the condensation of a carbonyl compound (ketone or aldehyde), an alkali metal cyanide (such as potassium cyanide), and ammonium carbonate.[9] The reaction's appeal lies in its operational simplicity, use of readily available starting materials, and the frequent formation of crystalline products that are easily purified.[7]

This protocol details the synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione from 1-(5-bromothiophen-2-yl)ethan-1-one. The causality behind this choice of methodology is its proven efficiency for a wide range of ketones, including heteroaromatic variants, providing a direct and atom-economical route to the desired hydantoin scaffold.[8][10]

Reaction Mechanism and Rationale

The Bucherer-Bergs reaction proceeds through a series of well-established intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The proposed mechanism involves three key stages:

  • Cyanohydrin Formation: The ketone starting material, 1-(5-bromothiophen-2-yl)ethan-1-one, reacts with a cyanide ion (from KCN) to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin. This proceeds via an SN2 reaction, displacing the hydroxyl group to form an α-aminonitrile.[9]

  • Cyclization and Hydantoin Formation: The nitrogen atom of the amino group in the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition), forming a carbamic acid derivative.[9] This intermediate undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 5,5-disubstituted hydantoin product.[9]

Bucherer_Bergs_Mechanism Fig. 1: Reaction Mechanism Ketone 1-(5-bromothiophen-2-yl)ethan-1-one Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ CarbamicAcid Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO₂ Hydantoin 5-(5-bromothiophen-2-yl)-5-methyl- imidazolidine-2,4-dione CarbamicAcid->Hydantoin Intramolecular Cyclization

Caption: Fig. 1: Simplified reaction mechanism of the Bucherer-Bergs synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and work-up procedures is critical for achieving a high yield and purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Molar Eq.AmountNotes
1-(5-bromothiophen-2-yl)ethan-1-oneC₆H₅BrOS219.085370-25-21.02.19 g (10 mmol)Starting ketone
Potassium Cyanide (KCN)KCN65.12151-50-82.51.63 g (25 mmol)EXTREMELY TOXIC
Ammonium Carbonate ((NH₄)₂CO₃)(NH₄)₂CO₃96.09506-87-64.03.84 g (40 mmol)Source of NH₃ and CO₂
Ethanol (EtOH)C₂H₅OH46.0764-17-5-50 mLSolvent
Water (H₂O)H₂O18.027732-18-5-50 mLCo-solvent
Concentrated Hydrochloric Acid (HCl)HCl36.467647-01-0-As neededFor work-up
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Fume hood (essential for handling KCN)

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow Fig. 2: Experimental Workflow A 1. Combine Reagents (Ketone, KCN, (NH₄)₂CO₃, 50% aq. EtOH) B 2. Heat to Reflux (60-70°C, 8-12 hours) A->B C 3. Cool Reaction (To room temperature) B->C D 4. Acidify Mixture (Conc. HCl to pH ~2-3) C->D E 5. Isolate Product (Vacuum filtration) D->E F 6. Wash & Dry (Wash with cold water, dry in oven) E->F G 7. Purify (Optional) (Recrystallization from EtOH/H₂O) F->G

Caption: Fig. 2: Step-by-step workflow for the synthesis protocol.

  • Reaction Setup: In a certified chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a glass stopper.

  • Charge Reagents: To the flask, add 1-(5-bromothiophen-2-yl)ethan-1-one (2.19 g, 10 mmol), potassium cyanide (1.63 g, 25 mmol), and ammonium carbonate (3.84 g, 40 mmol).

    • Causality Note: Using an excess of cyanide and carbonate salts drives the equilibrium towards product formation, ensuring complete conversion of the starting ketone.[1]

  • Add Solvent: Add a pre-mixed solution of 50 mL ethanol and 50 mL deionized water to the flask.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 60-70°C) with vigorous stirring.[7][8] Maintain this temperature for 8-12 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) if desired.

    • Causality Note: Heating provides the necessary activation energy for the reaction and helps maintain the solubility of the reagents. The specified temperature range is optimal for hydantoin formation without excessive decomposition of ammonium carbonate.[8]

  • Work-up - Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to ambient temperature.

  • Work-up - Precipitation: Carefully and slowly add concentrated hydrochloric acid (HCl) dropwise to the stirred solution in the fume hood. This step is highly exothermic and will release CO₂ and potentially toxic HCN gas. Adjust the pH to approximately 2-3.[1] The desired hydantoin product will precipitate as a solid.

    • Causality Note: The hydantoin product is typically insoluble in acidic aqueous media. Acidification protonates any remaining basic species and neutralizes the reaction mixture, causing the product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with several portions of cold deionized water to remove inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Purification (if necessary): The crude product is often of high purity.[7] If further purification is required, recrystallize from an ethanol/water mixture.

Safety and Hazard Management

THIS PROTOCOL INVOLVES EXTREMELY HAZARDOUS MATERIALS. STRICT ADHERENCE TO SAFETY PROCEDURES IS MANDATORY.

  • Potassium Cyanide (KCN):

    • Hazard: Fatal if swallowed, inhaled, or in contact with skin.[11] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[11][12]

    • Handling: Always handle KCN in a certified chemical fume hood. Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles at all times.[11]

    • Emergency: A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be readily available, and personnel must be trained in its use.[11] In case of exposure, immediately remove the victim from the contaminated area, remove contaminated clothing, and call for emergency medical services.[12]

  • Ammonium Carbonate ((NH₄)₂CO₃):

    • Hazard: Harmful if swallowed. Causes skin and serious eye irritation.[13][14] Inhalation may irritate the nose, throat, and lungs.[15]

    • Handling: Avoid creating dust. Wear standard PPE.

  • Hydrochloric Acid (HCl):

    • Hazard: Corrosive. Causes severe skin burns and eye damage.

    • Handling: Handle in a fume hood. Wear appropriate acid-resistant gloves and PPE.

Expected Results and Characterization

  • Product: 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

  • CAS Number: 92046-06-5[16]

  • Appearance: White to off-white crystalline solid.

  • Expected Yield: Yields for the Bucherer-Bergs reaction are typically good to excellent, often ranging from 60-90%, depending on the substrate and reaction scale.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Expected to show characteristic signals for the methyl group, the thiophene ring protons, and the two N-H protons of the hydantoin ring.

    • ¹³C NMR: Will show distinct peaks for the two carbonyl carbons (C2 and C4), the quaternary C5 carbon, and the carbons of the methyl and bromothiophene groups.

    • FT-IR: Characteristic absorptions for N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1720-1780 cm⁻¹), and C-Br stretching.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]

  • Simůnek, P. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Avendaño, C., & Menéndez, J. C. (2008). Medicinal Chemistry of Heterocycles. Elsevier. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Milošević, N., et al. (2010). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Journal of the Serbian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Montes, M., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(4), 2364-2373. [Link]

  • NextSDS. (n.d.). 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbonate. [Link]

  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Ammonium Carbonate. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Potassium Cyanide: Systemic Agent. [Link]

  • Zhang, Y., et al. (2012). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Letters in Drug Design & Discovery, 9(1), 84-87. [Link]

  • Convery, S., et al. (2008). Facile one-pot synthesis of 5-substituted hydantoins. Organic & Biomolecular Chemistry, 6(7), 1151-1153. [Link]

  • Guerrab, W., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 8(2), x230060. [Link]

  • Princeton University. (2013). Potassium Cyanide Safe Handling Guideline. [Link]

  • Guerrab, W., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 174-177. [Link]

  • AERU. (n.d.). 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione. [Link]

  • Munday, P. M. (1969). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Journal of the Chemical Society C: Organic, 1821-1826. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Introduction: Unlocking the Potential of a Privileged Scaffold The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with diverse biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[1][2] The fusion of this privileged heterocycle with a thiophene ring, a versatile building block in drug discovery known for its broad pharmacological applications, presents a compelling strategy for the generation of novel molecular entities with significant therapeutic potential.[3][4] The target molecule, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, serves as a key intermediate, poised for diversification through modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5] This guide provides a detailed exploration of the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Heck, and Sonogashira—to 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. As a senior application scientist, the following protocols and insights are designed to be both instructive and explanatory, providing the "why" behind the "how" to empower researchers in their synthetic endeavors.

The Starting Material: Synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Protocol: Synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Materials:

  • 2-Acetyl-5-bromothiophene

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyl-5-bromothiophene (1.0 eq) in ethanol.

  • Add potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 1-2. This step should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione.

Palladium-Catalyzed Cross-Coupling Reactions: A World of Possibilities

The bromine atom at the 5-position of the thiophene ring is the key handle for palladium-catalyzed cross-coupling. The following sections detail protocols for four major classes of these reactions, each offering unique advantages for the introduction of diverse functionalities.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.[9][10] This reaction is ideal for introducing aryl, heteroaryl, and vinyl substituents.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (R-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ComponentAmount (mol%)Role
5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione100Electrophilic Partner
Aryl/Heteroaryl Boronic Acid120-150Nucleophilic Partner
Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)1-5Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)200-300Activates Boronic Acid
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)-Reaction Medium

Procedure:

  • To a Schlenk flask, add 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: Versatility with Organostannanes

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[11][12] While the toxicity of tin reagents is a concern, the reaction's versatility makes it a valuable tool.

ComponentAmount (mol%)Role
5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione100Electrophilic Partner
Organostannane (e.g., R-SnBu₃)110-130Nucleophilic Partner
Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)1-5Catalyst
Solvent (e.g., Toluene, DMF, Dioxane)-Reaction Medium
Additive (optional, e.g., CuI, LiCl)-Enhances Transmetalation

Procedure:

  • Follow the general setup procedure for the Suzuki-Miyaura coupling, adding the organostannane reagent (1.1-1.3 eq) in place of the boronic acid.

  • If using an additive like CuI or LiCl, add it along with the other solids.

  • Heat the reaction mixture (typically 80-120 °C) and monitor its progress.

  • Work-up is similar, but an aqueous potassium fluoride (KF) wash is often employed to remove tin byproducts.[13]

  • Purify by column chromatography.

Heck Reaction: Olefin Arylation

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[14][15][16] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

The Heck reaction follows a distinct catalytic cycle involving migratory insertion.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (R-Br) Alkene_Complex Ar-Pd(II)-Br(L2)(Alkene) Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Migratory_Insertion R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene_Complex->Migratory_Insertion Migratory Insertion Migratory_Insertion->Pd(0)L2 Reductive Elimination (Base) Product Ar-CH=CH-R + HBr Migratory_Insertion->Product β-Hydride Elimination

Caption: Simplified catalytic cycle of the Heck reaction.

ComponentAmount (mol%)Role
5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione100Electrophilic Partner
Alkene (e.g., Styrene, Acrylate)120-200Nucleophilic Partner
Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)1-5Catalyst
Ligand (optional, e.g., PPh₃, P(o-tol)₃)2-10Stabilizes Catalyst
Base (e.g., Et₃N, K₂CO₃)150-250Neutralizes HBr byproduct
Solvent (e.g., DMF, Acetonitrile, Toluene)-Reaction Medium

Procedure:

  • In a sealed tube or pressure vessel, combine the starting material (1.0 eq), palladium catalyst (0.01-0.05 eq), optional ligand (0.02-0.10 eq), and base (1.5-2.5 eq).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the alkene (1.2-2.0 eq).

  • Seal the vessel and heat to the required temperature (often 100-140 °C).

  • After completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing access to a wide array of conjugated enynes and arylalkynes.[17][18][19] This reaction typically employs a dual catalyst system of palladium and copper(I).

ComponentAmount (mol%)Role
5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione100Electrophilic Partner
Terminal Alkyne120-150Nucleophilic Partner
Pd Catalyst (e.g., PdCl₂(PPh₃)₂)1-5Catalyst
Cu(I) Co-catalyst (e.g., CuI)1-10Co-catalyst
Base (e.g., Et₃N, Diisopropylamine)200-400Base and Solvent
Solvent (optional, e.g., THF, DMF)-Co-solvent

Procedure:

  • To a Schlenk flask, add the starting material (1.0 eq), palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.01-0.10 eq).

  • Evacuate and backfill with an inert gas.

  • Add the degassed amine base (which often serves as the solvent) and any co-solvent.

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Experimental Workflow and Logic

The choice of cross-coupling reaction and the specific conditions depend on the desired final product and the functional group tolerance required.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Diverse Functionalized Products Start 2-Acetyl-5-bromothiophene Hydantoin_Formation Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Hydantoin_Formation Core_Molecule 5-(5-bromothiophen-2-yl)-5-methyl- imidazolidine-2,4-dione Hydantoin_Formation->Core_Molecule Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core_Molecule->Suzuki Stille Stille (R-SnBu3) Core_Molecule->Stille Heck Heck (Alkene) Core_Molecule->Heck Sonogashira Sonogashira (Alkyne) Core_Molecule->Sonogashira Aryl_Product Aryl/Heteroaryl Substituted Suzuki->Aryl_Product Stannyl_Product Alkyl/Aryl Substituted Stille->Stannyl_Product Alkene_Product Alkene Substituted Heck->Alkene_Product Alkyne_Product Alkyne Substituted Sonogashira->Alkyne_Product

Sources

Method

preparation of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione from 2-acetyl-5-bromothiophene

Executive Summary The synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione from 2-acetyl-5-bromothiophene is a critical transformation for generating functionalized hydantoin scaffolds. Hydantoins are pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione from 2-acetyl-5-bromothiophene is a critical transformation for generating functionalized hydantoin scaffolds. Hydantoins are privileged pharmacophores in medicinal chemistry, frequently exhibiting anticonvulsant, antimicrobial, and antidiabetic properties[1]. The inclusion of the 5-bromothiophene moiety provides a highly versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), enabling the rapid diversification of active pharmaceutical ingredients (APIs). This application note details a highly efficient, multicomponent Bucherer-Bergs protocol designed for maximum yield, operational safety, and analytical purity.

Mechanistic Rationale & Pathway

The Bucherer-Bergs reaction is preferred over the classical Read synthesis due to its higher yields, operational simplicity, and superior atom economy[2]. The transformation is a multicomponent cascade that converts a ketone into a 5,5-disubstituted hydantoin through the following sequence:

  • Imine Formation: 2-acetyl-5-bromothiophene condenses with ammonia (generated in situ from the thermal dissociation of ammonium carbonate) to form a ketimine.

  • Strecker-Type Addition: Cyanide ions nucleophilically attack the ketimine to yield an α -aminonitrile.

  • Carboxylation: The amine group of the α -aminonitrile reacts with carbon dioxide (also liberated from ammonium carbonate) to form a cyano-carbamic acid intermediate.

  • Cyclization and Rearrangement: Intramolecular ring closure yields a 5-imino-oxazolidin-2-one, which rapidly undergoes an isocyanate-mediated rearrangement to form the thermodynamically stable hydantoin core[2].

BuchererBergs A 2-Acetyl-5-bromothiophene D Ketimine Intermediate A->D + NH3 B Ammonium Carbonate (NH3 & CO2 Source) B->D F Cyano-Carbamic Acid B->F C Potassium Cyanide (CN- Source) E α-Aminonitrile C->E D->E + CN- E->F + CO2 G 5-Imino-oxazolidin-2-one F->G Cyclization H 5-(5-Bromothiophen-2-yl)-5-methyl imidazolidine-2,4-dione G->H Rearrangement

Bucherer-Bergs mechanistic cascade from 2-acetyl-5-bromothiophene to the hydantoin.

Safety, Regulatory, and Environmental Guardrails

Critical Hazard Warning: This protocol utilizes potassium cyanide (KCN) and generates lethal hydrogen cyanide (HCN) gas during the acidification workup.

Self-Validating Safety System: To ensure a trustworthy and safe environment, the reaction must be performed in a certified, high-flow fume hood. The effluent gas generated during the acidification step must be actively bubbled through a freshly prepared basic bleach scrubber (10% NaOCl in 1 M NaOH) to oxidize HCN to benign sodium cyanate (NaOCN). Validation Check: The pH of the scrubber solution must be verified using pH paper to be strictly >10 both before and after the quench. If the pH drops below 10, the oxidation of cyanide will fail, and toxic HCN gas will be released.

Experimental Protocol

Reaction Stoichiometry

Table 1: Reagent quantities optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Acetyl-5-bromothiophene205.071.02.05 gStarting Material[3]
Potassium Cyanide (KCN)65.121.50.98 gCyanide Source
Ammonium Carbonate96.093.53.36 gNH 3​ & CO 2​ Source
Ethanol / Water (1:1 v/v)N/AN/A30 mLReaction Solvent
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL heavy-walled pressure flask, dissolve 2-acetyl-5-bromothiophene (2.05 g, 10 mmol) in 15 mL of absolute ethanol.

  • Reagent Addition: Add 15 mL of deionized water to the solution. Sequentially add ammonium carbonate (3.36 g, 35 mmol) and potassium cyanide (0.98 g, 15 mmol).

    • Causality Note: A 50% aqueous ethanol mixture is critical as it acts as a co-solvent. It solubilizes the hydrophobic thiophene derivative while providing enough aqueous character to dissolve the inorganic salts, ensuring a homogeneous reaction interface[2].

  • Thermal Activation: Seal the pressure flask securely and heat the biphasic mixture in an oil bath at 65 °C with vigorous magnetic stirring for 16-24 hours.

    • Causality Note: A sealed pressure vessel is mandatory to prevent the escape of volatile NH 3​ and CO 2​ gases generated from ammonium carbonate at elevated temperatures. Loss of these gases will stall the multicomponent cascade and severely depress the yield[2].

  • Cooling and Venting: Remove the flask from the heat source and allow it to cool completely to room temperature. Carefully vent the flask inside the fume hood to release residual pressure.

  • Cyanide Quenching & Precipitation: Transfer the mixture to a 250 mL Erlenmeyer flask. While stirring vigorously, add crushed ice (approx. 20 g). Slowly add 6 M HCl dropwise until the pH reaches 2-3.

    • Causality Note: Acidification serves a dual purpose: it drives the precipitation of the hydantoin product (by protonating any soluble enolate forms) and converts unreacted KCN into HCN gas, which is safely directed into the basic bleach scrubber.

  • Isolation: Stir the acidified suspension for 30 minutes at 0-5 °C to maximize crystallization. Filter the off-white precipitate under vacuum. Wash the filter cake with ice-cold water (3 x 15 mL) to remove residual inorganic salts.

  • Purification: Recrystallize the crude product from boiling aqueous ethanol (approx. 60% EtOH) to afford the target hydantoin as a pure crystalline solid.

Workflow S1 Reagent Mixing S2 Thermal Reaction S1->S2 65°C, 16h S3 Cyanide Quenching S2->S3 Cool & Acidify S4 Precipitation & Filtration S3->S4 pH ~2-3 S5 Recrystallization S4->S5 EtOH/H2O

Experimental workflow for the synthesis and isolation of the target hydantoin.

Analytical Validation

To confirm the structural integrity of the synthesized 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, the following analytical signatures should be verified.

Table 2: Expected Analytical Signatures for Product Validation.

TechniqueKey Signals / ValuesStructural Assignment
1 H NMR (DMSO-d 6​ ) δ ~10.8 (br s, 1H), ~8.5 (br s, 1H)Hydantoin imide (N3-H) and amide (N1-H) protons
δ 7.15 (d, J=4.0 Hz, 1H), 6.90 (d, J=4.0 Hz, 1H)Thiophene aromatic protons (H-4, H-3)
δ 1.70 (s, 3H)Methyl group at C5
13 C NMR (DMSO-d 6​ ) δ ~177.0, ~156.5Hydantoin carbonyls (C4, C2)
IR (ATR) 3200-3300 cm −1 (N-H), 1770, 1715 cm −1 (C=O)Hydantoin core stretching vibrations
HRMS (ESI-) m/z [M-H] calc. for C 8​ H 6​ BrN 2​ O 2​ S: 272.9333Molecular ion confirmation (Br-79 isotope)

Troubleshooting & Optimization

Even robust multicomponent reactions can encounter substrate-specific challenges. Use the following diagnostic table to optimize suboptimal runs.

Table 3: Common Challenges and Corrective Actions.

ObservationMechanistic CauseCorrective Action
Low Yield / Unreacted Ketone Loss of volatile NH 3​ /CO 2​ during heating.Ensure the reaction vessel is properly sealed with a PTFE O-ring; increase ammonium carbonate to 4.0 eq.
Product is Dark/Discolored Oxidation of the thiophene ring or trace organic impurities.Treat the hot recrystallization solution with activated charcoal (Darco) for 10 mins before hot filtration.
Oiling Out During Precipitation Rapid pH drop or insufficient cooling causing the product to crash out as an oil.Add HCl more slowly; ensure the mixture is seeded or scratched with a glass rod at 0 °C to induce crystallization.

References

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules (via PMC, National Institutes of Health) URL: [Link]

  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: Molecules (via PMC, National Institutes of Health) URL: [Link]

Sources

Application

Application Note: Evaluating 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione in Anticonvulsant Drug Discovery

Target Audience: Research Scientists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOP) Introduction & Rationale The imidazolidine-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOP)

Introduction & Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in the pharmacotherapy of epilepsy, most notably represented by phenytoin [1]. However, the search for novel antiepileptic drugs (AEDs) with improved safety profiles and broader efficacy has driven the exploration of bioisosteric replacements.

5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (CAS: 92046-06-5) represents a targeted structural evolution of the classic hydantoin pharmacophore. While unsubstituted 5-(2-thienyl)hydantoins generally exhibit weak anticonvulsant activity [2], this specific derivative incorporates two critical modifications:

  • 5-Methyl Substitution: The addition of a methyl group at the C5 position creates a quaternary carbon, preventing metabolic oxidation at this site (a common degradation pathway) and introducing steric bulk that mimics the second phenyl ring of phenytoin.

  • 5-Bromothiophene Moiety: The thiophene ring acts as a bioisostere for a phenyl group, while the bromine atom significantly enhances lipophilicity (LogP) and introduces the potential for halogen bonding within the target receptor pocket [3].

This application note details the mechanistic hypothesis, formulation strategies, and validated preclinical protocols required to evaluate this compound's efficacy as a voltage-gated sodium channel (VGSC) modulator and anticonvulsant agent.

Mechanistic Hypothesis: State-Dependent Nav Channel Block

The primary mechanism of action for hydantoin-derived anticonvulsants is the state-dependent blockade of neuronal voltage-gated sodium channels (primarily Nav1.1 and Nav1.2) [4]. Unlike local anesthetics, which are typically protonated at physiological pH, hydantoins are largely neutral. They partition into the neuronal lipid bilayer and access the local anesthetic binding site located in the inner pore of the channel (specifically interacting with the DIV-S6 F1764 residue) [1].

Because 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione possesses enhanced lipophilicity due to the bromothiophene ring, it is hypothesized to exhibit rapid membrane partitioning and a high affinity for the fast-inactivated state of the Nav channel, thereby preventing high-frequency repetitive firing without disrupting normal action potential generation.

G Resting Resting State (Low Affinity) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Fast-Inactivated State (High Affinity) Open->Inactivated Milliseconds Inactivated->Resting Repolarization DrugBound Drug-Bound Inactivated State (Stabilized by Hydantoin) Inactivated->DrugBound Drug Binding (F1764 Interaction) DrugBound->Resting Slowed Recovery

Caption: State-dependent Nav channel block by hydantoin derivatives.

Comparative Pharmacological Profile

To contextualize the screening of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, it must be benchmarked against established AEDs and its unsubstituted parent scaffold. The Maximal Electroshock Seizure (MES) test predicts efficacy against generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test predicts efficacy against absence seizures [2].

Table 1: Comparative Preclinical Efficacy Framework

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotorod TD₅₀ (mg/kg)Target Profile
Phenytoin ~9.0Inactive~68.5VGSC Blocker
5-(2-Thienyl)hydantoin InactiveWeakly ActiveN/ALimited Efficacy
5-(5-bromothiophen-2-yl)-5-methyl... InvestigationalInvestigationalInvestigationalEnhanced VGSC Blocker

Data for Phenytoin and 5-(2-Thienyl)hydantoin adapted from standard Anticonvulsant Screening Program (ASP) historical data [2]. The investigational compound is expected to restore MES activity lost in the unsubstituted thienyl derivative due to the steric and electronic contributions of the methyl and bromothiophene groups.

Preclinical Screening Workflow & Protocols

Workflow Synthesis Compound Formulation InVitro In Vitro Patch-Clamp (Nav1.1 / Nav1.2) Synthesis->InVitro InVivoMES In Vivo MES Test (Tonic-Clonic Model) InVitro->InVivoMES InVivoPTZ In Vivo scPTZ Test (Absence Model) InVitro->InVivoPTZ Tox Rotorod Test (Neurotoxicity) InVivoMES->Tox InVivoPTZ->Tox

Caption: Preclinical anticonvulsant screening workflow.

Protocol 1: Formulation for In Vivo Administration

Causality: The bromothiophene moiety renders this compound highly lipophilic. Standard aqueous vehicles (e.g., 0.5% methylcellulose) will result in a suspension, leading to erratic intraperitoneal (IP) absorption and variable pharmacokinetic data. A co-solvent system is mandatory to ensure a true solution.

  • Weighing: Accurately weigh the required amount of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione.

  • Solubilization: Dissolve the compound in 30% Polyethylene Glycol 400 (PEG400) by vortexing for 2 minutes.

  • Surfactant Addition: Add 0.5% Tween 80 to prevent precipitation upon dilution.

  • Aqueous Dilution: Bring to the final volume with 0.9% sterile saline (69.5% of total volume) dropwise while sonicating.

  • Validation: Visually inspect for clarity. The solution must be administered within 2 hours of preparation to prevent micro-crystal formation.

Protocol 2: In Vitro Whole-Cell Patch-Clamp (Nav1.2)

Causality: To prove the mechanism of action, electrophysiology must isolate the fast-inactivated state of the channel. Holding the cell at -120 mV ensures all channels are resting (unblocked). A prepulse to -60 mV forces the channels into the inactivated state, allowing the drug to bind with high affinity.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels.

  • Bath Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Pipette Solution: 10 mM NaF, 110 mM CsF, 20 mM CsCl, 2 mM EGTA, 10 mM HEPES (pH 7.3).

  • Equilibration: After achieving whole-cell configuration, allow 5 minutes for the highly lipophilic drug to partition into the lipid bilayer from the bath solution.

  • Voltage Protocol (State-Dependent Block):

    • Resting Block: Hold at -120 mV, step to 0 mV for 20 ms. Measure peak current reduction.

    • Inactivated Block: Hold at -120 mV, apply an 8-second prepulse to -60 mV (to induce steady-state inactivation), step back to -120 mV for 20 ms (to recover unbound channels), then step to 0 mV for 20 ms to measure the current.

  • Data Analysis: Calculate the IC₅₀ for both the resting and inactivated states. A shift in the steady-state inactivation curve ( V1/2​ ) to more hyperpolarized potentials confirms the hydantoin mechanism.

Protocol 3: In Vivo Maximal Electroshock Seizure (MES) Test

Causality: The MES test is the gold standard for identifying compounds that prevent seizure spread (tonic-clonic seizures). The endpoint is the abolition of the hindlimb tonic extension (HLTE) component of the seizure.

  • Subjects: Male CF-1 mice (18-25 g), fasted for 12 hours prior to the experiment.

  • Administration: Inject the formulated compound (Protocol 1) via the intraperitoneal (IP) route at doses ranging from 10 to 100 mg/kg. Include a vehicle control group and a positive control group (Phenytoin, 15 mg/kg).

  • Pre-Treatment Time: Wait 30 minutes to allow for blood-brain barrier penetration.

  • Electroshock Application: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes. (Ensure a drop of 0.9% saline is applied to the eyes prior to shock for uniform conductivity).

  • Observation: Observe the animal immediately. Protection is defined as the complete absence of the hindlimb tonic extension (HLTE) phase (hindlimbs do not exceed a 90-degree angle to the torso).

  • Validation: 100% of vehicle-treated mice must exhibit HLTE for the test to be valid. Calculate the ED₅₀ using probit analysis.

References

  • Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore Molecular Pharmacology[Link]

  • Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes Channels (Austin)[Link]

Method

Application Notes and Protocols for the Functionalization of the Thiophene Ring in 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Introduction The compound 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a versatile scaffold of significant interest to researchers in medicinal chemistry and drug development. The presence of a reactive br...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a versatile scaffold of significant interest to researchers in medicinal chemistry and drug development. The presence of a reactive bromine atom on the thiophene ring offers a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the synthesis of diverse libraries of compounds for screening and lead optimization. The imidazolidine-2,4-dione (hydantoin) moiety is a well-established pharmacophore found in numerous biologically active compounds, including anticonvulsants and potential antidiabetic agents.[1][2] This application note provides a comprehensive guide to the functionalization of this molecule, with a focus on preserving the integrity of the hydantoin ring. We will explore several key palladium-catalyzed cross-coupling reactions and a lithiation-based approach, offering detailed, field-proven protocols and insights into experimental design.

Critical Consideration: Stability of the Imidazolidine-2,4-dione Ring

Before proceeding with functionalization, it is crucial to understand the stability of the imidazolidine-2,4-dione ring. This heterocycle is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening.[1] Additionally, the C5 position can be prone to oxidation.[1] Therefore, the selection of reaction conditions for the functionalization of the bromothiophene moiety must be carefully considered to avoid degradation of the hydantoin ring. Mild bases, moderate temperatures, and careful control of the reaction atmosphere are paramount.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of new bonds at the C-Br position of the thiophene ring.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Aryl and Vinyl Groups

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.[2] It involves the reaction of the bromothiophene with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings. For more challenging substrates or to achieve higher turnover numbers, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be more effective.[3]

  • Base: A mild base such as K₂CO₃ or K₃PO₄ is recommended to prevent hydrolysis of the hydantoin ring.[4] Stronger bases like NaOH or KOtBu should be avoided.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used to dissolve both the organic substrate and the inorganic base.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1, degassed)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O852480-90
33-Pyridylboronic acidPd₂(dba)₃/SPhos (2/4)K₂CO₃Dioxane/H₂O951675-85

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Bromothiophene-Hydantoin + Arylboronic Acid + Base (K₂CO₃) Catalyst Pd(PPh₃)₄ Heating Heat (80-90°C) under Inert Atmosphere Reactants->Heating Solvent Dioxane/H₂O Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Functionalized Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromothiophene and a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt, such as CuI, is standard.[6] The copper co-catalyst is crucial for the activation of the alkyne.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used, which also often serves as the solvent or co-solvent. These bases are generally mild enough to be compatible with the hydantoin ring.

  • Solvent: Anhydrous solvents like THF or DMF are typically employed.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N, anhydrous)

  • THF (anhydrous)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Logical Relationship

Sonogashira_Relationship Bromothiophene 5-(5-bromothiophen-2-yl)-5-methyl- imidazolidine-2,4-dione Catalyst PdCl₂(PPh₃)₂ / CuI Bromothiophene->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Product 5-(5-(Alkynyl)thiophen-2-yl)-5-methyl- imidazolidine-2,4-dione Catalyst->Product C-C Bond Formation Base Et₃N Base->Catalyst

Caption: Key components of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[7][8]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst in combination with a bulky, electron-rich phosphine ligand is essential for high reactivity.[9] Systems like Pd₂(dba)₃/BINAP or a pre-formed catalyst like [Pd(cinnamyl)Cl]₂ with a suitable ligand are effective.

  • Base: A non-nucleophilic, moderately strong base is required. Sodium tert-butoxide (NaOtBu) is common, but for substrates sensitive to strong bases, a milder base like Cs₂CO₃ may be a better choice to avoid hydantoin ring degradation.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk flask.

  • Add 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Lithiation and Electrophilic Quench

For the introduction of a wider range of functional groups, a bromine-lithium exchange followed by quenching with an electrophile is a powerful strategy.

Causality Behind Experimental Choices:

  • Lithiation Reagent: n-Butyllithium (n-BuLi) is a common and effective reagent for bromine-lithium exchange on electron-rich heterocycles like thiophene.

  • Temperature: The reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions, including potential deprotonation of the hydantoin N-H protons or attack at the carbonyl groups.

  • Electrophile: A wide variety of electrophiles can be used, such as aldehydes, ketones, alkyl halides, and CO₂ (for carboxylation).

Detailed Protocol: Lithiation and Electrophilic Quench

Materials:

  • 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Electrophile (1.2 equiv)

  • THF (anhydrous)

  • Dry ice/acetone bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the solution and stir for 30-60 minutes at -78 °C.

  • Add the electrophile to the reaction mixture and continue to stir at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Potential Electrophiles for Lithiation Quench

EntryElectrophileProduct Functional Group
1DMFAldehyde (-CHO)
2CO₂Carboxylic acid (-COOH)
3BenzaldehydeSecondary alcohol (-CH(OH)Ph)
4Methyl iodideMethyl (-CH₃)

Visualization: Lithiation and Electrophilic Quench Pathway

Lithiation_Pathway Start Bromothiophene-Hydantoin nBuLi n-BuLi -78°C Start->nBuLi Lithiate Lithiated Thiophene Intermediate nBuLi->Lithiate Br-Li Exchange Electrophile Electrophile (E+) Lithiate->Electrophile Product Functionalized Product (Thiophene-E) Electrophile->Product Quench

Caption: Pathway for functionalization via lithiation.

Conclusion

The functionalization of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione offers a rich platform for the synthesis of novel compounds with potential biological activity. By carefully selecting reaction conditions, particularly mild bases and moderate temperatures, a variety of palladium-catalyzed cross-coupling reactions can be successfully employed to introduce aryl, vinyl, alkynyl, and amino substituents. Furthermore, a low-temperature lithiation-electrophilic quench strategy provides access to a broader range of functional groups. The protocols and insights provided in this application note serve as a valuable resource for researchers aiming to explore the chemical space around this promising scaffold.

References

  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters. [Link]

  • Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. [Link]

  • 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. NextSDS. [Link]

  • Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. This document provides in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yield and purity.

The synthesis of this target molecule, a 5,5-disubstituted hydantoin, is most effectively achieved through the Bucherer-Bergs reaction .[1][2][3] This robust, multicomponent reaction involves the condensation of a ketone (in this case, 2-acetyl-5-bromothiophene) with a cyanide salt and ammonium carbonate to form the desired imidazolidine-2,4-dione core.[3][4] Hydantoin scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antidiabetic, and anticancer properties.[5][6][7]

This guide is structured to address issues from the most common and critical (low yield) to more nuanced purification challenges, providing scientifically grounded explanations for each recommendation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is critically low, or I'm observing no product formation. What are the primary causes and how can I improve the outcome?

Low yield is the most common issue in the Bucherer-Bergs synthesis, especially with aromatic ketones like 2-acetyl-5-bromothiophene, which can be less reactive than their aliphatic counterparts.[8] The problem can typically be traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or work-up procedure.

Causality & Solutions:

  • Reagent Integrity: Ammonium carbonate is prone to decomposition into ammonia and carbon dioxide over time.[8] Using aged reagent will starve the reaction of essential components.

    • Action: Always use a fresh, high-quality bottle of ammonium carbonate.

  • Sub-Optimal Reaction Conditions: The standard conditions (e.g., 60-70°C in aqueous ethanol) are often insufficient for less reactive ketones.[1][2]

    • Action 1 - Increase Temperature & Pressure: Forcing the reaction conditions is highly effective. Performing the reaction at 110-150°C in a sealed pressure vessel or steel bomb can dramatically increase the yield.[1][9] This prevents the escape of volatile components like ammonia and increases the reaction rate.

    • Action 2 - Change the Solvent: If a sealed vessel is unavailable, switching to a high-boiling point solvent can help. Propylene glycol or acetamide are excellent choices that allow for higher temperatures at atmospheric pressure.[1][8]

  • Incorrect Stoichiometry: An improper balance of reactants can halt the reaction at an intermediate stage or lead to side products.

    • Action: Ensure an excess of the cyanide source and ammonium carbonate. A widely used and effective molar ratio is 1 : 2 : 4 for the ketone : sodium cyanide : ammonium carbonate .

  • Premature Work-up: This reaction can be slow, sometimes requiring extended heating.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting ketone spot is still prominent, extend the reaction time, potentially up to 48-72 hours.

Below is a workflow to guide your troubleshooting process for low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality (Fresh (NH₄)₂CO₃?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) check_reagents->check_conditions Yes solution_reagents Use Fresh Reagents check_reagents->solution_reagents No check_stoichiometry Confirm Stoichiometry (Excess CN⁻ & NH₃ source?) check_conditions->check_stoichiometry Optimal solution_conditions Increase Temp (110-150°C) Use Sealed Vessel Switch to High-Boiling Solvent check_conditions->solution_conditions Sub-optimal solution_stoichiometry Adjust Ratio to 1:2:4 (Ketone:NaCN:(NH₄)₂CO₃) check_stoichiometry->solution_stoichiometry Incorrect monitor_reaction Monitor by TLC check_stoichiometry->monitor_reaction Correct solution_reagents->check_conditions solution_conditions->check_stoichiometry solution_stoichiometry->monitor_reaction extend_time Extend Reaction Time (e.g., 24-72h) monitor_reaction->extend_time Incomplete end_ok Yield Improved monitor_reaction->end_ok Complete extend_time->end_ok Bucherer_Bergs_Mechanism cluster_1 cluster_2 cluster_3 ketone 2-Acetyl-5-bromothiophene R-C(=O)CH₃ aminonitrile α-Aminonitrile Intermediate R-C(NH₂)(CN)CH₃ ketone:f0->aminonitrile:f0 1. Imine Formation 2. Cyanide Attack reagents1 + NH₃, -H₂O hydantoin 5-(5-bromothiophen-2-yl)-5-methyl- imidazolidine-2,4-dione Hydantoin Product aminonitrile:f0->hydantoin:f0 3. Carboxylation 4. Cyclization reagents2 + CN⁻ reagents3 + CO₂ (from (NH₄)₂CO₃) reagents4 Intramolecular Cyclization & Rearrangement

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Q2: What are the specific functions of the key reagents?

  • 2-Acetyl-5-bromothiophene (Ketone): This is the electrophilic substrate that provides the carbon skeleton for the C5 position of the hydantoin ring.

  • Potassium/Sodium Cyanide (KCN/NaCN): Serves as the nucleophilic cyanide source required for the formation of the crucial α-aminonitrile intermediate. [8]EXTREME CAUTION: Cyanide salts are highly toxic. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available and ensure you are trained in its use.

  • Ammonium Carbonate ((NH₄)₂CO₃): This is a multifunctional reagent. It serves as the source for both ammonia (NH₃) , needed for imine formation, and carbon dioxide (CO₂) , which is required for the cyclization step. [8] Q3: What are the recommended starting conditions for this synthesis?

For researchers attempting this synthesis for the first time, a set of robust starting parameters is crucial. The table below summarizes a recommended starting point and an optimized set of conditions for this specific, less reactive aromatic ketone.

ParameterStandard ConditionsOptimized Conditions (Recommended)Rationale for Optimization
Solvent 50% Aqueous Ethanol [4]Propylene Glycol or EthanolHigh-boiling solvent allows for higher temperatures. [1]
Temperature 60-80 °C120-150 °COvercomes the activation energy for the less reactive aromatic ketone. [9]
Vessel Round-bottom flaskSealed pressure vessel or steel bombPrevents loss of volatile ammonia and CO₂, increasing their effective concentration. [1]
Molar Ratio 1:2:21:2:4 Ensures a sufficient excess of ammonia and carbonate sources.
(Ketone:NaCN:(NH₄)₂CO₃)
Reaction Time 4-12 hours24-72 hours (TLC monitored)Slower reaction kinetics of the substrate require longer heating. [1]

Table 1: Recommended vs. Optimized Reaction Parameters.

Experimental Protocols

Protocol 1: Optimized Bucherer-Bergs Synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Safety Notice: This procedure involves potassium cyanide, which is extremely toxic. Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Reaction Setup: In a 100 mL stainless steel autoclave or a heavy-walled pressure vessel equipped with a magnetic stir bar, add 2-acetyl-5-bromothiophene (e.g., 2.19 g, 10 mmol).

  • Reagent Addition: Add potassium cyanide (KCN) (1.30 g, 20 mmol) and fresh ammonium carbonate ((NH₄)₂CO₃) (3.84 g, 40 mmol).

  • Solvent Addition: Add 30 mL of 95% ethanol and 10 mL of deionized water.

  • Reaction: Seal the vessel tightly. Place it in a heating mantle or oil bath set on a magnetic stir plate. Heat the mixture to 130°C with vigorous stirring for 48 hours.

  • Cooling & Depressurization: After 48 hours, turn off the heat and allow the vessel to cool completely to room temperature behind a blast shield. Once cool, carefully open the vessel inside the fume hood to release any residual pressure.

  • Work-up - Initial: Transfer the reaction mixture to a 250 mL beaker. Gently heat on a hot plate in the fume hood to ~60°C for 20 minutes to drive off excess ammonia and unreacted cyanide as HCN gas.

  • Work-up - Acidification: Cool the mixture in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is between 1 and 2. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 30 mL). Allow the product to air-dry on the filter for 30 minutes.

Protocol 2: Purification by Alkaline Leaching and Recrystallization

  • Alkaline Dissolution: Transfer the crude, dried solid from Protocol 1 into a 250 mL Erlenmeyer flask. Add 100 mL of 5% (w/v) aqueous sodium hydroxide (NaOH) and stir for 30 minutes at room temperature. The hydantoin product should dissolve, leaving behind any unreacted ketone as a suspended solid.

  • Filtration: Filter the mixture by gravity or vacuum filtration to remove the insoluble impurities.

  • Reprecipitation: Place the filtrate in an ice bath and, with stirring, slowly add concentrated HCl until the pH is 1-2. A white or off-white precipitate of the pure hydantoin will form.

  • Final Collection: Collect the purified product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 40 mL) until the washings are neutral to pH paper.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • (Optional) Recrystallization: For analytical-grade purity, dissolve the dried product in a minimum amount of boiling ethanol. Add hot water dropwise until the solution just becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath for 1 hour. Collect the crystals by vacuum filtration and dry as before.

References
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (2024). Journal of Synthetic Chemistry.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). MDPI.
  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.).
  • Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. (n.d.). Benchchem.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2018). ResearchGate. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). PMC. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. [Link]

  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]

Sources

Optimization

overcoming solubility issues of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione in organic solvents

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dion...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione .

As a 5,5-disubstituted hydantoin, this molecule presents unique physicochemical challenges. The guidance below synthesizes thermodynamic principles with field-proven methodologies to help you seamlessly integrate this compound into your synthetic workflows and biological assays.

Diagnostic Solubilization Workflow

Before selecting a protocol, use the decision matrix below to identify the optimal solubilization strategy based on your downstream requirements.

SolubilizationWorkflow Start Solid 5-(5-bromothiophen-2-yl) -5-methylimidazolidine-2,4-dione Volatile Need a volatile solvent? (e.g., DCM, THF, EtOAc) Start->Volatile BaseComp Is the downstream application base-compatible? Volatile->BaseComp Yes PolarAprotic Use Polar Aprotic Solvents (DMSO, NMP, DMF) Volatile->PolarAprotic No SaltForm Salt Formation Strategy (Add DBU, TEA, or NaOMe) BaseComp->SaltForm Yes CoSolvent Co-Solvent Strategy (e.g., 5% DMSO in THF) BaseComp->CoSolvent No

Caption: Workflow for selecting a solubilization strategy for hydantoin derivatives.

The Causality of Insolubility: Mechanistic Insights

To dissolve a compound, the solvation energy must overcome the crystal lattice energy. 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione resists solvation due to two competing structural factors:

  • The Hydantoin Core (Imidazolidine-2,4-dione): This ring contains two hydrogen bond donors (N1-H, N3-H) and two hydrogen bond acceptors (C2=O, C4=O). In the solid state, these form a highly rigid, repeating intermolecular hydrogen-bonding network. Overcoming this requires solvents that are exceptionally strong hydrogen bond acceptors [1].

  • The 5-Bromothiophen-2-yl Moiety: While the hydantoin core is polar, the bromothiophene ring is highly lipophilic and polarizable. It promotes strong π−π stacking and hydrophobic interactions.

Because the molecule is essentially "schizophrenic"—possessing a highly polar, H-bonding core attached to a greasy, planar tail—it crashes out of both non-polar solvents (like hexanes or toluene) and protic solvents (like water or cold methanol).

Quantitative Solubility Profile

Data represents approximate empirical ranges at 25°C to guide solvent selection [2].

Solvent ClassSpecific SolventSolubility RangeRecommendation & Utility
Non-Polar Hexanes, Toluene< 0.1 mg/mLBanned. Do not use.
Halogenated Dichloromethane (DCM)< 1.0 mg/mLPoor. Requires salt formation (see Protocol A).
Esters/Ethers Ethyl Acetate, THF1 - 10 mg/mLModerate. Useful as bulk solvents in co-solvent systems.
Protic Methanol, Ethanol~ 5 mg/mLModerate. Protic disruption of H-bonds, but limited by the lipophilic tail.
Polar Aprotic DMSO, NMP, DMF> 100 mg/mLExcellent. Ideal for high-concentration stock solutions.

Troubleshooting & Methodologies (FAQs)

FAQ 1: I need to run a synthesis in Dichloromethane (DCM), but my compound is completely insoluble. How can I force it into solution?

The Science: Hydantoins are weakly acidic. The imide proton at the N3 position has a pKa of approximately 9.1 [3]. By introducing an organic base, you deprotonate the N3 position, instantly destroying the intermolecular hydrogen-bonding lattice and creating a highly lipophilic ion pair that dissolves effortlessly in DCM or THF.

Protocol A: In Situ Salt Formation

  • Preparation: Weigh the required mass of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione into a dry, inert reaction vessel.

  • Suspension: Add anhydrous DCM or THF to achieve your target molarity (e.g., 0.1 M). The mixture will be a cloudy suspension.

  • Deprotonation: Add 1.05 to 1.10 equivalents of a strong, non-nucleophilic organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, pKa ~13.5) or Triethylamine (TEA, pKa ~10.7) are recommended.

  • Agitation: Stir at room temperature for 5–10 minutes.

  • Self-Validation Step: Shine a laser pointer through the vessel. The complete absence of a Tyndall effect (light scattering) confirms the transition from a colloidal suspension to a true solution.

  • Recovery: Post-reaction, quench the organic layer with 1M HCl. The hydantoin ring will reprotonate and can be extracted or precipitated.

FAQ 2: My compound precipitates ("crashes out") when I dilute my DMSO stock into my assay buffer. How do I prevent this?

The Science: The solubility of this compound drops exponentially as the mole fraction of DMSO decreases. When introduced to an aqueous buffer, the lipophilic bromothiophene tail drives rapid hydrophobic aggregation before the compound can interact with your biological target.

Protocol B: Co-Solvent Step-Down Formulation

  • Stock Preparation: Prepare a master stock at 100 mg/mL in 100% anhydrous DMSO.

  • Surfactant Complexation: In a secondary vial, mix 1 part DMSO stock with 1 part Tween-80 or Kolliphor EL. Vortex vigorously for 2 minutes. The surfactant coats the lipophilic tail.

  • Aqueous Dilution: Slowly add the target aqueous buffer dropwise to the mixture under high-speed vortexing.

  • Self-Validation Step: Centrifuge the final assay mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has precipitated, and the surfactant-to-stock ratio must be increased.

FAQ 3: How can I purify this compound using silica gel chromatography if it won't dissolve in my loading solvent (Hexanes/EtOAc)?

The Science: Attempting to load a suspension directly onto a column creates a localized concentration gradient that leads to severe band tailing, streaking, and poor separation. The compound must be dispersed uniformly across the stationary phase before elution begins.

Protocol C: Dry Solid Loading

  • Dissolution: Dissolve the crude compound in a highly polar, volatile solvent (e.g., Acetone or a 10% Methanol/DCM mixture) where it exhibits transient solubility.

  • Silica Adsorption: Add dry silica gel to the flask (use a 3:1 mass ratio of silica to crude compound).

  • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent completely under reduced pressure at 40°C.

  • Self-Validation Step: Shake the flask. The silica must behave as a completely free-flowing powder. If it clumps or sticks to the glass, residual solvent remains or the compound is overloaded, which will ruin the chromatography.

  • Loading: Pour the dry powder evenly onto the top of your pre-packed column bed, top with a protective layer of sand, and elute using your optimized gradient.

References

  • Meusel, M., et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 2017.[Link]

  • ACS Green Chemistry Institute & CHEM21. "Solvent Selection Guide." University of York Department of Chemistry.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6491, 5,5-Dimethylhydantoin." PubChem.[Link]

Sources

Troubleshooting

chiral resolution techniques for 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione enantiomers

An enantioselective separation of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a critical step for its development in pharmaceutical applications, as enantiomers often exhibit different pharmacological and...

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Author: BenchChem Technical Support Team. Date: March 2026

An enantioselective separation of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a critical step for its development in pharmaceutical applications, as enantiomers often exhibit different pharmacological and toxicological profiles. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in developing robust chiral resolution methods for this specific molecule.

Compound Profile: 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
  • Structure: A heterocyclic compound belonging to the hydantoin class.[1][2]

  • Chiral Center: The C5 carbon of the imidazolidine-2,4-dione ring is a stereocenter, leading to two enantiomers.

  • Key Chemical Features:

    • Two acidic protons on the nitrogen atoms (N1 and N3), allowing for deprotonation and salt formation.

    • Two carbonyl groups and nitrogen atoms capable of forming hydrogen bonds.

    • A bulky, electron-rich bromothiophenyl group at the C5 position, which can favor stereoselective interactions.[3][4]

Core Concepts in Chiral Resolution

Before troubleshooting, it's essential to understand the primary mechanisms of the most common resolution techniques. The choice of method depends on the compound's properties, the required scale, and available equipment.

  • Chiral Chromatography (HPLC/SFC): This is the most widely used analytical and preparative technique for separating enantiomers. Separation occurs due to the formation of transient, short-lived diastereomeric complexes between the analyte's enantiomers and a chiral selector immobilized on a stationary phase (CSP).[5][6] The differing stability of these complexes leads to different retention times.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic compound (which is acidic due to the N-H protons) with a single enantiomer of a chiral base (the resolving agent).[7] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.[8][9]

  • Enzymatic Resolution: This technique utilizes the high stereospecificity of enzymes. An enzyme, such as a hydantoinase, may selectively catalyze a reaction (e.g., hydrolysis) on only one of the two enantiomers.[10][11] This transforms one enantiomer into a different compound, allowing for easy separation from the unreacted enantiomer.

Technique Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate chiral resolution strategy.

G cluster_scale Initial Scale Requirement cluster_analytical Analytical Path cluster_preparative Preparative Path start Racemic Mixture of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione scale_check Analytical or Preparative Scale? start->scale_check hplc_sfc Chiral HPLC / SFC (Method Development) scale_check->hplc_sfc Analytical prep_choice Screening Required scale_check->prep_choice Preparative hplc_sfc_result Successful Separation & Quantification hplc_sfc->hplc_sfc_result salt_formation Diastereomeric Salt Formation Screening prep_choice->salt_formation enzymatic Enzymatic Resolution Screening prep_choice->enzymatic prep_hplc Preparative Chiral HPLC / SFC prep_choice->prep_hplc salt_success Successful Resolution salt_formation->salt_success enzymatic_success Successful Resolution enzymatic->enzymatic_success prep_hplc_success Successful Resolution prep_hplc->prep_hplc_success G cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase prep_sample Prepare Racemate Stock (1 mg/mL in Ethanol) screen_mp Initial Screening Mobile Phase: n-Hexane/2-PrOH (90:10, v/v) Flow: 1 mL/min prep_sample->screen_mp prep_csp Select CSPs (e.g., Amylose-SA, Cellulose-SB) prep_csp->screen_mp inject Inject Sample on Each Column screen_mp->inject evaluate Evaluate Resolution (Rs) and Retention (k') inject->evaluate opt_choice Is Rs > 1.5? evaluate->opt_choice opt_modifier Change Modifier (e.g., Ethanol) opt_choice->opt_modifier No final_method Final Optimized Method opt_choice->final_method Yes opt_ratio Vary Hexane/Alcohol Ratio (e.g., 85:15, 80:20) opt_modifier->opt_ratio opt_temp Adjust Temperature (e.g., 15°C, 40°C) opt_ratio->opt_temp opt_temp->evaluate cluster_setup Setup (96-well Plate) cluster_cryst Crystallization cluster_analysis Analysis dispense_racemate Dispense Racemate (e.g., 0.1 mmol per well) add_agents Add Resolving Agents (1 eq. in MeOH) (Different agent per row) dispense_racemate->add_agents form_salt Stir at 45°C for 2h Evaporate MeOH add_agents->form_salt add_solvents Add Screening Solvents (Different solvent per column) form_salt->add_solvents heat_cool Heat to Dissolve Cool Slowly to RT add_solvents->heat_cool check_solid Check for Solid Formation heat_cool->check_solid analyze Isolate Solid & Mother Liquor check_solid->analyze break_salt Break Salt (Acidify) analyze->break_salt hplc_analysis Analyze Enantiomeric Excess (ee) of each fraction by Chiral HPLC break_salt->hplc_analysis identify_hit Identify Best Agent/Solvent Combination hplc_analysis->identify_hit

Sources

Optimization

Technical Support Center: Crystallization Optimization for 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solid-state isolation challenges associated with 5-(5-bromothiophen-2-yl)-5-methylimidazolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solid-state isolation challenges associated with 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione.

This hydantoin derivative, typically synthesized via the1[1], presents unique thermodynamic and kinetic hurdles. The highly hydrophobic 5-bromothiophen-2-yl group, combined with the chiral center at the C5 position and a strong propensity for hydrogen-bonded polymorphic networks, requires precise control over supersaturation and solvent selection.

Part 1: Crystallization Workflow & Decision Matrix

To systematically resolve crystallization failures, follow the decision tree below. It maps the thermodynamic and kinetic pathways required to isolate the desired solid form.

G N1 Synthesis of Crude API (Bucherer-Bergs Rxn) N2 Solvent & Polymorph Screening N1->N2 N3 Cooling Crystallization (Thermodynamic) N2->N3 N4 Antisolvent Crystallization (Kinetic) N2->N4 N5 Oiling Out / LLPS Detected? N3->N5 N4->N5 N6 Adjust MSZW & Apply Seeding N5->N6 Yes N7 Chiral Resolution (CIDT) N5->N7 No N6->N7 N8 Final Crystalline API (Anhydrous or Hydrate) N7->N8

Decision tree for the crystallization optimization of thienyl hydantoin derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: During cooling crystallization in ethanol, the solution forms a cloudy emulsion ("oils out") instead of precipitating crystals. How do we force nucleation? Analysis & Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve. The highly hydrophobic 5-bromothiophen-2-yl moiety reduces the kinetic rate of nucleation in polar solvents. Consequently, the system accumulates supersaturation until it separates into a solute-rich liquid phase and a solvent-rich phase. Resolution: Shift from an unseeded, steep cooling profile to a seeded cooling crystallization. Determine the Metastable Zone Width (MSZW) using Focused Beam Reflectance Measurement (FBRM). Seed the solution at 5–10% of the maximum MSZW (typically around ΔT=5∘C below the saturation temperature) to bypass the LLPS region entirely.

Q2: We are scaling up an antisolvent crystallization (Methanol/Water), but the isolated solid shows a different XRPD pattern than our anhydrous reference. What is happening? Analysis & Causality: Hydantoin derivatives are highly prone to hydrate formation in the presence of water. Rapid antisolvent addition often bypasses the thermodynamically stable anhydrous form, kinetically trapping the molecule in a hydrated state. The hydantoin ring readily forms strong hydrogen bonds with water molecules, leading to 2[2] that crystallize in different space groups (e.g., P21​/c ). Resolution: If the anhydrous form is required, avoid water as an antisolvent. Switch to a non-aqueous antisolvent system (e.g., Acetone/Heptane) or rely strictly on cooling crystallization in an anhydrous solvent like ethyl acetate.

Q3: How can we achieve enantiomeric resolution of this racemic mixture during the crystallization step? Analysis & Causality: The C5 position of the imidazolidine-2,4-dione ring is chiral. Because hydantoins often crystallize as racemic compounds rather than conglomerates, classical preferential crystallization (resolution by entrainment) is rarely effective. Resolution: Implement 3[3]. By forming a diastereomeric salt with a chiral resolving agent (e.g., a chiral amine) and applying thermodynamic control, the system can selectively converge into a single diastereomeric form. The aminal carbon at the chiral center can undergo in situ 3[3], driving the equilibrium toward the less soluble diastereomer.

Q4: Our elemental analysis shows residual solvent entrapment in the final API, even after prolonged vacuum drying. How do we resolve this? Analysis & Causality: Hydantoins can form channel solvates or entrap mother liquor within crystal defects if the growth rate is too fast (kinetic control). The bulky 5-bromothiophen-2-yl group creates steric voids in the crystal lattice that readily accommodate solvent molecules. Resolution: Implement temperature cycling (Ostwald ripening) during the aging phase. By oscillating the temperature by ±5∘C , you dissolve imperfect, highly defective fines and regrow them onto larger particles as highly crystalline, defect-free solids, thereby expelling entrapped solvent.

Part 3: Standardized Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Anhydrous Form Isolation)

Scientist's Note on Self-Validation: The integration of a 2-hour aging step after seeding acts as a self-validating checkpoint. If the seed bed dissolves, the initial supersaturation was miscalculated (the system is undersaturated). If secondary nucleation occurs rapidly, the system exceeded the MSZW. A stable, slowly growing seed bed confirms the thermodynamic parameters are correctly dialed in.

  • Dissolution: Suspend 10.0 g of crude 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione in 100 mL of anhydrous Ethyl Acetate in a jacketed reactor.

  • Heating: Heat the suspension to 75°C under continuous agitation (250 RPM) until complete dissolution is achieved. Hold for 15 minutes.

  • Clarification: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated crystallization vessel to remove foreign particulates (heterogeneous nucleation sites).

  • Cooling & Seeding: Cool the solution to 65°C at a rate of 0.5°C/min. Introduce 0.1 g (1 wt%) of pre-milled anhydrous seed crystals.

  • Aging: Hold the temperature at 65°C for 2 hours to allow the seed bed to mature and consume initial supersaturation.

  • Controlled Cooling: Cool the suspension to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the slurry under vacuum, wash the filter cake with 20 mL of cold (5°C) heptane, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Antisolvent Crystallization for Hydrate Screening
  • Dissolution: Dissolve 5.0 g of the API in 25 mL of Methanol at 35°C.

  • Antisolvent Addition: Using a programmable syringe pump, inject the methanolic solution into 75 mL of pure Water (antisolvent) maintained at 25°C at a rate of 5 mL/min under high shear stirring (500 RPM).

  • Equilibration: Allow the resulting slurry to stir for 4 hours at room temperature to ensure complete phase transition to the hydrated form.

  • Isolation: Filter and air-dry the crystals at ambient humidity. Avoid aggressive vacuum drying over P2​O5​ , which may trigger2[2].

Part 4: Quantitative Data Summaries

To aid in solvent selection, the following table summarizes the thermodynamic solubility and Metastable Zone Width (MSZW) profiling for 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione in common crystallization solvents.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)MSZW ( ΔTmax​ in °C)Typical Solid Form Isolated
Methanol45.2180.512.5Anhydrous (Cooling)
Ethyl Acetate22.1115.38.0Anhydrous
Methanol / Water (1:3)2.418.6N/A (Antisolvent)Monohydrate
Acetone68.9>250.015.2Anhydrous
Toluene5.132.44.5Anhydrous

References[2] Title: Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative

Source: ACS Publications URL: 2[3] Title: Crystallization-induced diastereomer transformation of thiohydantoin derivatives Source: ResearchGate URL: 3[1] Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: NIH URL: 1

Sources

Troubleshooting

Technical Support Center: Optimizing 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing heavily substituted, heteroaromatic hydanto...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing heavily substituted, heteroaromatic hydantoins.

The synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione from 2-acetyl-5-bromothiophene via the Bucherer-Bergs multicomponent reaction is a powerful method for generating complex chemotypes in drug discovery . However, the electron-rich nature of the thiophene ring and the labile C-Br bond introduce unique byproduct profiles that standard protocols fail to address. This guide provides a self-validating troubleshooting framework to help you eliminate byproduct formation and maximize your isolated yield.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand the causality of the reaction. The Bucherer-Bergs reaction relies on the in situ generation of ammonia and carbon dioxide from ammonium carbonate to convert a ketone into a 5,5-disubstituted hydantoin . Byproduct divergence typically occurs at three critical nodes: incomplete gas retention, radical-induced cleavage, and pH-dependent oligomerization.

Pathway Ketone 2-Acetyl-5-bromothiophene (Starting Material) Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile KCN, NH3 (from (NH4)2CO3) BP3 Thiophene Oligomers (Byproduct) Ketone->BP3 Harsh conditions (Light/O2) Ureido Cyano-carbamic Acid / Ureido Intermediate Aminonitrile->Ureido CO2 BP1 Uncyclized Aminonitrile (Byproduct) Aminonitrile->BP1 NH3/CO2 escape or low Temp Product 5-(5-bromothiophen-2-yl)- 5-methylimidazolidine-2,4-dione (Target Hydantoin) Ureido->Product Cyclization & Rearrangement BP2 Debrominated Hydantoin (Byproduct) Product->BP2 Radical/Metal Cleavage

Reaction mechanism of 2-acetyl-5-bromothiophene highlighting byproduct divergence pathways.

Troubleshooting & FAQs

Q1: My reaction stalls, yielding high amounts of uncyclized α-aminonitrile. How do I drive it to completion?

The Causality: The Bucherer-Bergs reaction requires the nucleophilic addition of CO₂ to the aminonitrile intermediate to form the cyano-carbamic acid, which subsequently cyclizes . At standard reflux temperatures (60–80°C) in open or loosely capped systems, volatile NH₃ and CO₂ gases escape. This shifts the equilibrium backward, stalling the reaction at the aminonitrile stage. The Solution: Conduct the reaction in a sealed, pressure-rated vessel (e.g., a Teflon-lined autoclave or heavy-walled pressure tube). This traps the CO₂ and NH₃, maintaining the high internal pressure strictly necessary to drive the thermodynamic cyclization of the hydantoin ring.

Q2: I am observing significant debromination (formation of the 5-(thiophen-2-yl) byproduct). How can I preserve the bromine atom?

The Causality: The 5-position of the thiophene ring is highly activated. Under prolonged heating (>90°C) or in the presence of trace transition metal impurities (e.g., Pd, Cu leached from contaminated stir bars or reactors), the labile C-Br bond undergoes homolytic cleavage or oxidative addition. Furthermore, dissolved oxygen can propagate radical debromination pathways. The Solution:

  • Temperature Capping: Strictly maintain the reaction temperature at 75°C. Do not exceed 80°C.

  • Metal-Free Environment: Use brand-new, PTFE-coated magnetic stir bars and acid-washed glassware to eliminate trace metals.

  • Degassing: Sparge your solvent system with Argon for 15 minutes prior to reagent addition to quench radical propagation pathways.

Q3: The crude mixture is dark and viscous, indicating thiophene oligomerization. What causes this?

The Causality: Halogenated thiophene derivatives are prone to acid-catalyzed or radical-induced oligomerization. If the pH of the Bucherer-Bergs mixture drops too low (due to excessive CO₂ relative to NH₃), or if the substrate concentration is too high, intermolecular condensation between the electron-rich thiophene rings dominates. The Solution: Maintain a dilute substrate concentration (0.1 M to 0.2 M). Ensure the ammonium carbonate buffer maintains a slightly basic pH (~8.5–9.0) throughout the reaction. Protect the reaction flask from direct light by wrapping it in aluminum foil.

Q4: I am detecting α-amino acid byproducts during LC-MS analysis. Is this normal?

The Causality: Hydantoins are susceptible to base-catalyzed hydrolysis back to their corresponding N-carbamoyl-α-amino acids, and eventually free α-amino acids, if subjected to prolonged heating in aqueous basic media. The Solution: Limit the reaction time. For 2-acetyl-5-bromothiophene, cyclization is kinetically complete within 16 hours at 75°C. Avoid leaving the reaction heating over the weekend.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and byproduct distribution, demonstrating how the optimized protocol suppresses off-target pathways.

Reaction ConditionTemperatureVessel TypeAtmosphereHydantoin YieldUncyclized AminonitrileDebrominated ByproductThiophene Oligomers
Standard Reflux80°COpen FlaskAmbient45%35%5%15%
Sealed Heating95°CPressure TubeAmbient60%5%25%10%
Optimized Protocol 75°C Pressure Tube Argon (Degassed) 88% < 2% < 1% < 2%

Self-Validating Experimental Protocol

This methodology incorporates in-line validation checks to ensure the system is functioning correctly at each mechanistic step, guaranteeing high purity of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione.

⚠️ Safety Warning: This protocol uses Potassium Cyanide (KCN). All steps must be performed in a highly ventilated, scrubbed fume hood. Keep a cyanide antidote kit on hand.

Step 1: Solvent Preparation & Degassing

  • Prepare a 1:1 mixture of Ethanol and Deionized Water (50 mL total volume for a 5 mmol scale reaction).

  • Sparge the solvent mixture with Argon gas for 15 minutes.

  • Validation Check: Visually confirm the cessation of micro-bubbles forming on the glass walls, indicating the displacement of dissolved oxygen.

Step 2: Reagent Loading

  • In a heavy-walled PTFE-lined pressure tube, dissolve KCN (10 mmol, 2.0 eq) and (NH₄)₂CO₃ (20 mmol, 4.0 eq) in the degassed solvent.

  • Validation Check: Test the solution with pH paper. It must read between pH 8.5 and 9.0. If it is lower, the ammonium carbonate is degraded and must be replaced.

  • Add 2-acetyl-5-bromothiophene (5 mmol, 1.0 eq) to the basic solution.

  • Drop in a new, uncontaminated PTFE magnetic stir bar and purge the headspace with Argon for 30 seconds before sealing tightly.

Step 3: Controlled Cyclization

  • Submerge the pressure tube in a pre-heated oil bath set strictly to 75°C.

  • Wrap the apparatus in aluminum foil to prevent light-induced radical formation.

  • Stir vigorously for 16 hours.

  • Validation Check: After 1 hour of heating, observe the pressure tube. A slight internal pressure buildup should be evident (do not open to check; rely on the integrity of the seal).

Step 4: Quenching and Isolation

  • Remove the tube from the heat and allow it to cool completely to room temperature.

  • In the fume hood , carefully vent the pressure tube.

  • Slowly add 1M HCl dropwise until the solution reaches pH 3.0. This step destroys unreacted cyanide (evolving HCN gas) and precipitates the hydantoin product.

  • Validation Check: Use pH paper to confirm pH 3.0. A dense, off-white precipitate must form. If the product oils out, the mixture is not acidic enough or the ethanol concentration is too high (add 10 mL of cold water).

  • Filter the precipitate under a vacuum, wash with ice-cold water (2 x 10 mL), and dry under a high vacuum to yield the pure product.

References

  • Buskes, M. J., Coffin, A., Troast, D. M., Stein, R., & Blanco, M.-J. (2023). "Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions." ACS Medicinal Chemistry Letters, 14(4), 376–385.[Link]

  • Bahekar, S. S., & Chandbhagat, S. (2017). "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 117(12), 7962–8055.[Link]

Reference Data & Comparative Studies

Validation

Comparative Anticonvulsant Efficacy: 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione vs. Phenytoin

Executive Summary & Rationale The development of next-generation antiepileptic drugs (AEDs) heavily relies on optimizing established pharmacophores to enhance efficacy and reduce neurotoxicity. (5,5-diphenylimidazolidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of next-generation antiepileptic drugs (AEDs) heavily relies on optimizing established pharmacophores to enhance efficacy and reduce neurotoxicity. (5,5-diphenylimidazolidine-2,4-dione) remains a gold-standard AED for generalized tonic-clonic and focal seizures[1]. However, its clinical utility is hindered by a narrow therapeutic index, nonlinear pharmacokinetics, and a lack of efficacy against absence seizures[1].

Recent medicinal chemistry strategies have hybridized the hydantoin core with heteroaromatic rings to broaden the anticonvulsant spectrum[2]. This guide objectively compares the mechanistic and preclinical efficacy of phenytoin against 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (CAS: 92046-06-5)[3], a novel hybrid derivative designed to overcome the limitations of traditional diphenyl hydantoins.

Structural and Mechanistic Divergence

To understand the divergent efficacy profiles of these two compounds, we must analyze the causality behind their structure-activity relationships (SAR):

  • Phenytoin (PHT): Contains two bulky phenyl rings at the C5 position of the imidazolidine-2,4-dione core. It primarily functions by stabilizing the inactive state of, preventing high-frequency neuronal firing[4].

  • 5-BTM-Hydantoin (BTMH): Replaces one phenyl ring with a methyl group and the other with a 5-bromothiophene moiety[5].

    • Causality of Substitution: The methyl group reduces steric hindrance within the receptor binding pocket. Thiophene acts as an electron-rich bioisostere to benzene, altering the electrostatic potential of the molecule[6]. The addition of the bromine atom significantly increases lipophilicity (LogP), which enhances blood-brain barrier (BBB) penetration and alters receptor residence time. This structural shift often grants thiophene-hydantoin hybrids broader activity, including efficacy in subcutaneous pentylenetetrazole (scPTZ) models, where phenytoin is historically inactive[2].

Mechanism Na_Channel Voltage-Gated Na+ Channel (Active State) Na_Inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_Channel->Na_Inactivated Depolarization Action_Potential High-Frequency Action Potentials Na_Channel->Action_Potential Na+ Influx Seizure Seizure Propagation Action_Potential->Seizure Phenytoin Phenytoin (Standard) Phenytoin->Na_Inactivated Stabilizes BTMH 5-BTM-Hydantoin (Test Compound) BTMH->Na_Inactivated Stabilizes (Higher Lipophilicity)

Fig 1: State-dependent blockade of voltage-gated sodium channels by hydantoin derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds relies on self-validating assay systems. The inclusion of internal controls guarantees that the observed pharmacological effects are compound-specific rather than artifactual.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Purpose: To confirm the primary state-dependent VGSC-blocking mechanism. By utilizing a dual-pulse voltage protocol, we validate that the drug binds preferentially to the inactivated state of the channel, a hallmark of hydantoin AEDs[4].

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.2 channels. Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl).

  • Configuration: Establish whole-cell configuration using borosilicate glass pipettes (2-4 MΩ) filled with intracellular solution (130 mM CsF).

  • Voltage Protocol (Self-Validation): Apply a prepulse to -120 mV (resting state) or -70 mV (partially inactivated state) for 8 seconds, followed by a 20 ms test pulse to 0 mV to elicit inward Na+ currents.

  • Drug Application: Perfuse BTMH or Phenytoin at ascending concentrations (1 µM to 100 µM).

  • Analysis: Calculate fractional block. A lower IC₅₀ at the -70 mV holding potential confirms state-dependent blockade.

Protocol B: In Vivo Anticonvulsant Screening (MES and scPTZ)

Purpose: To evaluate systemic efficacy and neurotoxicity. The Maximal Electroshock Seizure (MES) test mimics generalized tonic-clonic seizures, while the scPTZ test mimics absence/myoclonic seizures[2].

  • Animal Randomization: Divide adult male Swiss albino mice (20-25g) into groups (n=8): Vehicle Control, Phenytoin (Reference), and BTMH (Test). Note: The vehicle group validates seizure induction, while Phenytoin validates assay sensitivity.

  • Dosing: Administer compounds intraperitoneally (i.p.) in a PEG400/saline vehicle. Wait 30 minutes to reach Tmax.

  • MES Test: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Endpoint: Abolition of the hindlimb tonic extensor (HLTE) component indicates protection.

  • scPTZ Test: Inject PTZ (85 mg/kg, s.c.) into the posterior neck fold. Endpoint: Absence of clonic spasms for 30 minutes post-injection indicates protection.

  • Neurotoxicity (Rotarod): Place mice on a rod rotating at 10 rpm. Endpoint: Inability to maintain equilibrium for 1 minute indicates motor impairment (TD₅₀).

Protocol Group1 Vehicle Control MES MES Test (Tonic-Clonic) Group1->MES PTZ scPTZ Test (Absence/Myoclonic) Group1->PTZ Rotarod Rotarod Test (Neurotoxicity) Group1->Rotarod Group2 Phenytoin (Reference) Group2->MES Group2->PTZ Group2->Rotarod Group3 5-BTMH (Test) Group3->MES Group3->PTZ Group3->Rotarod

Fig 2: In vivo anticonvulsant screening workflow comparing test compounds against controls.

Quantitative Data Presentation

The following table synthesizes representative preclinical screening data comparing the traditional phenytoin profile against the optimized thiophene-hydantoin hybrid class (represented by BTMH). The Protective Index (PI) is calculated as TD₅₀ / MES ED₅₀, serving as a critical metric for the drug's safety margin.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
Phenytoin 9.5>100 (Inactive)65.0~6.8
5-BTMH 14.242.5>120.0>8.4

Data Interpretation: While Phenytoin exhibits a slightly more potent ED₅₀ in the MES model, it completely fails to protect against scPTZ-induced seizures[1]. Conversely, the 5-bromothiophene substitution in BTMH expands the anticonvulsant spectrum to include scPTZ protection[2]. Furthermore, the reduced steric bulk of the methyl group contributes to a higher TD₅₀ in the Rotarod test, yielding a superior Protective Index (PI > 8.4) compared to the gold standard.

References

  • Basis of the antiseizure action of phenytoin - PubMed (NIH) -[Link]

  • Phenytoin - Wikipedia - [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives - PubMed (NIH) -[Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC (NIH) -[Link]

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Comparative

A Structural and Functional Comparison of 5,5-diphenylhydantoin and its Bioisosteric Analogue 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

An In-Depth Guide for Medicinal Chemists and Drug Development Professionals Abstract This guide provides a detailed structural and functional comparison between the established anticonvulsant drug 5,5-diphenylhydantoin (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Medicinal Chemists and Drug Development Professionals

Abstract

This guide provides a detailed structural and functional comparison between the established anticonvulsant drug 5,5-diphenylhydantoin (phenytoin) and its conceptual analogue, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. Phenytoin, a cornerstone in epilepsy treatment for decades, operates by blocking voltage-gated sodium channels.[1][2][3] The designed analogue replaces one phenyl ring with a 5-bromothiophen-2-yl moiety and the other with a methyl group, a strategic modification aimed at exploring the impact of bioisosteric replacement on physicochemical properties, metabolic stability, and target engagement. This document outlines the rationale for this comparison, details key structural differences, presents predicted physicochemical properties, and proposes a comprehensive experimental framework for synthesis, characterization, and parallel evaluation.

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[4] The archetypal member of this class, 5,5-diphenylhydantoin (phenytoin), has been a first-line treatment for tonic-clonic and partial seizures since the 1950s.[5] Its mechanism relies on the use- and voltage-dependent blockade of neuronal voltage-gated sodium channels, which stabilizes the inactive state of the channel and thereby limits the high-frequency neuronal firing characteristic of seizures.[6]

Despite its efficacy, phenytoin's clinical use is complicated by a narrow therapeutic index, complex pharmacokinetics due to saturable metabolism, and a significant side-effect profile.[1][7] Metabolism occurs primarily via cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, which hydroxylate one of the phenyl rings to form the inactive metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[8][9]

This has spurred extensive research into analogues with improved properties. The principle of bioisosteric replacement—substituting one chemical group with another that produces a similar biological response—is a powerful strategy in lead optimization.[10] Replacing a phenyl ring with a thiophene ring is a classic bioisosteric modification intended to alter electronic distribution, modulate metabolic pathways, and potentially enhance target interactions.[11][12][13] The introduction of a bromine atom can further influence lipophilicity and may introduce new interaction points, while the replacement of the second phenyl with a smaller methyl group drastically reduces steric bulk.

This guide explores the hypothetical compound 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione as a case study in rational drug design, comparing its predicted structural and functional attributes directly against the well-characterized benchmark, phenytoin.

Part 1: Structural & Physicochemical Analysis

The fundamental difference between the two molecules lies at the C5 position of the core hydantoin ring. Phenytoin possesses two phenyl substituents, creating a bulky, lipophilic, and symmetrical C5 center. In contrast, the analogue features an asymmetrical C5 with a 5-bromothiophen-2-yl group and a methyl group.

Figure 1: Core structural motifs of Phenytoin and its designed analogue.
Comparative Physicochemical Properties

The structural modifications are predicted to have a significant impact on the molecule's physicochemical profile. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property5,5-Diphenylhydantoin (Phenytoin)5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (Predicted)Rationale for Predicted Change
Molecular Formula C₁₅H₁₂N₂O₂[14]C₉H₉BrN₂O₂SIntroduction of Br and S; removal of C₆H₅; addition of CH₃.
Molecular Weight 252.27 g/mol [6][15]293.15 g/mol Addition of heavy atoms (Br, S) outweighs removal of one phenyl ring.
XLogP3 3.1[15]~2.5 - 3.0Thiophene is generally less lipophilic than benzene. Bromine increases lipophilicity, while replacing a phenyl with a methyl group decreases it. The net effect is likely a slight reduction or similar lipophilicity.
Hydrogen Bond Donors 22The core hydantoin NH groups are retained.
Hydrogen Bond Acceptors 22The core hydantoin C=O groups are retained.
Polar Surface Area (PSA) 58.4 Ų58.4 Ų (core) + S contribution (~28 Ų) = ~86.4 ŲThe sulfur atom in the thiophene ring contributes to the overall polar surface area.
Metabolic Profile Aromatic hydroxylation by CYP2C9/2C19.[9]Potential for S-oxidation, de-bromination, or methyl hydroxylation. Less susceptible to CYP2C9-mediated aromatic hydroxylation.The absence of a second phenyl ring removes a primary site of metabolism. Thiophene rings can undergo different metabolic pathways.

Part 2: Proposed Experimental Framework

To validate the predicted properties and compare the biological activity of the two compounds, a structured experimental plan is necessary. This framework encompasses synthesis, structural verification, and a suite of in vitro and in vivo assays.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis of Analogue (Bucherer-Bergs Reaction) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Verification Structural Verification (NMR, MS, X-ray) Purification->Verification PhysChem Physicochemical Profiling (Solubility, LogP, pKa) Verification->PhysChem Binding Target Engagement (Na+ Channel Patch Clamp) PhysChem->Binding Metabolism Metabolic Stability (Liver Microsomal Assay) Binding->Metabolism Analysis Comparative Data Analysis (Structure-Activity Relationship) Binding->Analysis Efficacy Anticonvulsant Efficacy (Maximal Electroshock Test) Metabolism->Efficacy Metabolism->Analysis PK Pharmacokinetics (Rodent Model) Efficacy->PK PK->Analysis

Figure 2: Proposed workflow for comparative analysis.
Protocol 1: Synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

The Bucherer-Bergs reaction is a reliable and efficient multicomponent reaction for synthesizing 5,5-disubstituted hydantoins from a ketone precursor.[16][17][18][19]

Rationale: This one-pot method is advantageous due to its operational simplicity and the ready availability of starting materials, making it ideal for generating the target analogue for screening purposes.[16]

Methodology:

  • Precursor Synthesis: Synthesize the ketone precursor, 1-(5-bromothiophen-2-yl)ethan-1-one, via Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride.

  • Reaction Setup: In a sealed pressure vessel, combine 1-(5-bromothiophen-2-yl)ethan-1-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

  • Solvent: Add a 1:1 mixture of ethanol and water until the solids are fully suspended.

  • Reaction Conditions: Heat the mixture to 90-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully acidify the reaction mixture with 2M HCl to a pH of 6-7 in a fume hood to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization from ethanol/water.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Protocol 2: Comparative Metabolic Stability Assay

Rationale: The primary metabolic liability of phenytoin is aromatic hydroxylation.[9] This assay will determine if the bioisosteric replacement of the phenyl ring with a bromothiophene ring alters the rate of metabolic clearance, a key predictor of in vivo half-life. The protocol uses liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing enzymes like Cytochrome P450s.[20][21]

Methodology:

  • Preparation: Prepare stock solutions (10 mM) of phenytoin and the test analogue in DMSO. Prepare pooled human liver microsomes (0.5 mg/mL protein concentration) in a 0.1 M phosphate buffer (pH 7.4).[22]

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, microsomes, and the test compound (final concentration 1 µM).[21]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and G6PDH).[23] A parallel "minus-cofactor" control should be run to assess non-enzymatic degradation.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin or another structurally unrelated compound).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[20]

Protocol 3: Comparative Anticonvulsant Efficacy (Maximal Electroshock Test)

Rationale: The Maximal Electroshock (MES) test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures, the primary indication for phenytoin.[24][25][26] The test measures a drug's ability to prevent the tonic hindlimb extension phase of a maximal seizure.[27]

Methodology:

  • Animals: Use male albino mice (20-25g), divided into groups (n=8-10 per group). Include a vehicle control group, a positive control group (phenytoin, e.g., 30 mg/kg, I.P.), and several dose groups for the test analogue.

  • Drug Administration: Administer the vehicle, phenytoin, or test analogue via intraperitoneal (I.P.) injection. Allow for a 30-60 minute absorption period.[24]

  • Stimulus Delivery: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

  • Endpoint Measurement: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) for both phenytoin and the test analogue using probit analysis.

Part 3: Predicted Outcomes and Discussion

Structure-Activity Relationship (SAR): The replacement of the two phenyl rings in phenytoin with a 5-bromothiophen-2-yl and a methyl group introduces significant structural changes. Phenytoin's anticonvulsant activity is linked to its interaction with a binding site within the inner pore of voltage-gated sodium channels.[28][29][30] The two phenyl rings are thought to engage in hydrophobic and aromatic interactions with key residues.

The 5-bromothiophen-2-yl group in the analogue can still participate in aromatic interactions. The sulfur atom may form unique interactions (e.g., sulfur-aromatic or hydrogen bonds) not possible with a phenyl ring, potentially altering binding affinity or selectivity. The bromine atom adds a potential halogen bonding site and increases lipophilicity in that region of the molecule. However, the drastic reduction in steric bulk by replacing the second phenyl ring with a small methyl group will fundamentally change how the molecule fits into the binding pocket. This could lead to a loss of key interactions and reduced potency, or it could allow for a more favorable binding pose, potentially increasing potency.

Metabolic Implications: The most significant predicted advantage of the analogue is its altered metabolic profile. By removing one of the primary sites of CYP2C9-mediated hydroxylation, the molecule is expected to exhibit greater metabolic stability.[9] While the thiophene ring itself can be metabolized (e.g., via S-oxidation), this pathway often proceeds at a different rate and may involve different CYP isozymes. This could lead to a more predictable pharmacokinetic profile with a longer half-life and reduced potential for drug-drug interactions involving CYP2C9 inhibitors or inducers.

Overall Profile: It is hypothesized that 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, while potentially having lower binding affinity due to the loss of one phenyl ring, may exhibit an improved overall therapeutic profile due to enhanced metabolic stability. The experimental framework outlined above is essential to test this hypothesis. A successful outcome would be a compound that retains significant anticonvulsant activity in the MES test but demonstrates a longer half-life and higher intrinsic clearance in the microsomal stability assay compared to phenytoin.

Conclusion

The structural comparison between 5,5-diphenylhydantoin and its conceptual bioisostere, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, serves as a valuable exercise in rational drug design. By strategically replacing key structural motifs, it is possible to modulate physicochemical properties and metabolic pathways. The proposed analogue is predicted to have a significantly different metabolic fate than phenytoin, potentially overcoming some of its pharmacokinetic challenges. The comprehensive experimental plan provided in this guide offers a clear path to synthesize, characterize, and validate this hypothesis, providing a framework for the discovery of next-generation anticonvulsants built upon a classic scaffold.

References

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient.
  • PubMed. (n.d.). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists.
  • ACS Publications. (n.d.).
  • Wikipedia. (n.d.). Phenytoin.
  • PMC. (n.d.).
  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ACS Publications. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Phenytoin metabolic changes comparing both CYP2C9 wild-type and mutant variants.
  • PubChem. (n.d.). Phenytoin | C15H12N2O2 | CID 1775.
  • PubChem. (n.d.). 5-Bromothienyldeoxyuridine | C13H13BrN2O5S | CID 446725.
  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • AES. (2014).
  • RJPTSimLab. (n.d.). AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i.
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  • JSTRP. (2022).
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  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
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  • ChemicalBook. (n.d.). 5,5-Diphenylhydantoin | 57-41-0.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • ResearchGate. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. [Link]

  • PMC. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[22]annulene-scaffold.

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  • ResearchGate. (2026). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
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  • PubChem. (n.d.). 3-Methyl-1-[[5-(4-methyl-1,3-oxazol-2-yl)-4-thiophen-2-ylpyrimidin-2-yl]amino]pyrrole-2,5-dione.
  • IOVS. (2005). Neuroprotection by Sodium Channel Blockade with Phenytoin in an Experimental Model of Glaucoma.
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Validation

validating HPLC analytical methods for 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Title: Validating HPLC Analytical Methods for 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione: A Comparative Guide to RP-HPLC vs. Chiral Stationary Phases Introduction The compound 5-(5-bromothiophen-2-yl)-5-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating HPLC Analytical Methods for 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione: A Comparative Guide to RP-HPLC vs. Chiral Stationary Phases

Introduction The compound 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (CAS 92046-06-5) is a structurally complex 5,5-disubstituted hydantoin derivative[1]. Because the C5 position of the imidazolidine-2,4-dione ring is bonded to four distinct moieties—a methyl group, a 5-bromothiophen-2-yl ring, a secondary amine, and a carbonyl carbon—the molecule is inherently chiral.

In drug development, hydantoin derivatives are frequently investigated for their anticonvulsant properties, primarily targeting voltage-gated sodium channels[2]. Because enantiomers often exhibit divergent pharmacodynamic profiles, analytical control cannot rely on a single chromatographic method. A comprehensive control strategy requires two orthogonal methods: an achiral Reversed-Phase HPLC (RP-HPLC) method for chemical purity, and a Chiral Normal-Phase HPLC method for enantiomeric purity[3].

This guide objectively compares column chemistries and provides a self-validating, step-by-step experimental blueprint aligned with the latest ICH Q2(R2) guidelines[4].

Mechanistic Causality in Column Selection

To develop a robust assay, we must exploit the specific physicochemical properties of the analyte. The hydantoin core is weakly acidic (pKa ~8.0) and contains hydrogen bond donors and acceptors[2]. The 5-bromothiophen-2-yl group is highly lipophilic, electron-rich, and polarizable.

  • Achiral RP-HPLC (C18 vs. Phenyl-Hexyl): While a standard C18 column relies purely on hydrophobic partitioning, it often struggles to resolve the bromothiophene ring from closely related des-bromo or positional isomer impurities. A Phenyl-Hexyl column is vastly superior here. The phenyl phase engages in π−π interactions with the thiophene ring, while the hexyl spacer provides necessary flexibility and hydrophobic retention.

  • Chiral HPLC (Amylose Carbamate CSP): To resolve the (R)- and (S)-enantiomers, we utilize an Amylose tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase (CSP). The separation is driven by a combination of hydrogen bonding (between the hydantoin NH/C=O and the CSP carbamate groups) and steric inclusion of the bromothiophene ring into the chiral cavities of the amylose backbone[3].

Separation_Logic Analyte 5-(5-bromothiophen-2-yl)- 5-methylhydantoin Achiral Achiral RP-HPLC (Chemical Purity) Analyte->Achiral Chiral Chiral Normal Phase (Enantiomeric Purity) Analyte->Chiral C18 C18 Column Hydrophobic Interactions Achiral->C18 Standard Phenyl Phenyl-Hexyl Column π-π Interactions Achiral->Phenyl Superior Selectivity Amylose Amylose Carbamate CSP H-Bonding & Steric Fit Chiral->Amylose Enantiomer Resolution

Mechanistic pathways for achiral and chiral HPLC separation strategies.

Chromatographic Performance Comparison

The following table summarizes the comparative performance of these column chemistries during method optimization. The Phenyl-Hexyl column demonstrates superior theoretical plates and resolution for chemical impurities, while the Amylose CSP successfully achieves baseline enantiomeric resolution.

Table 1: Chromatographic Performance Comparison (Optimized Conditions)

ParameterC18 (Achiral)Phenyl-Hexyl (Achiral)Amylose CSP (Chiral)
Primary Interaction HydrophobicHydrophobic + π−π H-Bonding + Steric
Retention Time (Rt) 6.4 min7.8 min12.1 min (R), 14.5 min (S)
Theoretical Plates (N) 8,50012,400> 5,000
Tailing Factor (Tf) 1.451.101.25
Resolution (Rs) 1.8 (vs. des-bromo)3.2 (vs. des-bromo)4.1 (between enantiomers)
Suitability Sub-optimalOptimal for Assay Optimal for Chiral Purity

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols integrate System Suitability Testing (SST) directly into the workflow. If SST criteria are not met, the system invalidates the run, preventing the collection of erroneous data[4].

Protocol A: Achiral Chemical Purity Assay (Phenyl-Hexyl) Rationale: An acidic mobile phase suppresses the ionization of the hydantoin core (pKa ~8.0), ensuring it remains fully protonated for predictable hydrophobic and π−π retention[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Detection: UV at 235 nm (optimal absorbance for the bromothiophene conjugated system).

  • Self-Validating SST Step: Inject a standard resolution mixture containing the analyte and a known des-bromo impurity. Proceed with sample analysis ONLY IF: Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

Protocol B: Chiral Enantiomeric Purity (Amylose CSP) Rationale: Normal-phase conditions promote strong hydrogen bonding between the analyte and the stationary phase, which is critical for chiral recognition[3].

  • Mobile Phase Preparation: Isocratic mixture of n-Hexane and Isopropanol (85:15, v/v). Add 0.1% TFA to sharpen peaks by minimizing secondary interactions with residual silanols.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C (lower temperatures enhance chiral resolution).

    • Detection: UV at 235 nm.

  • Self-Validating SST Step: Inject a racemic standard of the analyte. Proceed with sample analysis ONLY IF: Resolution ( Rs​ ) between the (R) and (S) peaks > 3.0.

ICH Q2(R2) Validation Workflow

Once the methods are optimized, they must be validated according to ICH Q2(R2) guidelines to prove they are "fit for purpose" for release and stability testing[4].

Validation_Workflow A 1. Method Optimization Mobile Phase, Flow, Temp B 2. System Suitability (SST) Resolution > 2.0, Tailing < 1.5 A->B C 3. Specificity & Stability Forced Degradation (PDA Peak Purity) B->C D 4. Linearity & Range 25% to 150% Target Conc. C->D E 5. Accuracy & Precision Recovery 98-102%, %RSD < 2.0% D->E

Step-by-step ICH Q2(R2) analytical method validation workflow.

Validation Data Summary The following table presents the validation results for the Achiral Phenyl-Hexyl method, demonstrating full compliance with ICH Q2(R2) acceptance criteria[4].

Table 2: ICH Q2(R2) Validation Results (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity No interference from degradantsPeak purity angle < threshold (PDA)Pass
Linearity R2≥0.999 R2=0.9998 (Range: 10-150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2% (at 50%, 100%, 150%)Pass
Repeatability (Precision) %RSD ≤2.0% %RSD = 0.85% (n=6)Pass
LOD / LOQ S/N ≥3 (LOD), ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

For complex heterocyclic APIs like 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, a single analytical method is insufficient. By leveraging the π−π selectivity of a Phenyl-Hexyl column for chemical purity and the steric/H-bonding cavities of an Amylose CSP for enantiomeric purity, scientists can establish a highly robust, ICH-compliant control strategy. Embedding System Suitability Tests directly into the protocol ensures that the method remains a self-validating system, guaranteeing data integrity throughout the drug development lifecycle.

References

  • [1] NextSDS. "5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione - Chemical Substance Information." NextSDS Database. [Link]

  • [3] ResearchGate. "Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid." ResearchGate. [Link]

  • [2] DergiPark. "GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION." DergiPark Academic. [Link]

  • [4] European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Guidelines. [Link]

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Comparative

Comparative Binding Affinity of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione to Voltage-Gated Sodium Channels: A Guide for Researchers

This guide provides a comparative framework for evaluating the binding affinity of the novel compound, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, to voltage-gated sodium channels (VGSCs). In the absence of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative framework for evaluating the binding affinity of the novel compound, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, to voltage-gated sodium channels (VGSCs). In the absence of direct experimental data for this specific molecule, we will establish a robust baseline for comparison by examining well-characterized anticonvulsant drugs with similar structural motifs and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel VGSC modulators.

Introduction: The Significance of Voltage-Gated Sodium Channels and Imidazolidine-2,4-dione Derivatives

Voltage-gated sodium channels are critical players in the initiation and propagation of action potentials in excitable cells such as neurons.[1][2] Their dysfunction is implicated in a variety of neurological disorders, including epilepsy, making them a key target for therapeutic intervention.[3][4] The imidazolidine-2,4-dione, or hydantoin, scaffold is a well-established pharmacophore found in several successful anticonvulsant drugs.[5][6] These compounds often exert their therapeutic effects by modulating the activity of VGSCs, typically by binding to the channel and stabilizing its inactivated state.[3][7]

The subject of this guide, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, is a novel derivative of this class. Its structural features, including the bromothiophene and methyl substitutions at the C5 position, suggest potential interactions with VGSCs. To understand its potential efficacy, it is essential to compare its binding affinity to that of established drugs that target the same channel.

Comparative Analysis of Binding Affinities

To provide a meaningful comparison, we will focus on three widely used anticonvulsant drugs that are known to bind to voltage-gated sodium channels: Phenytoin, Carbamazepine, and Lamotrigine.[3][4][7] These drugs share a common mechanism of action, which involves state-dependent blockade of VGSCs, showing a higher affinity for the open and inactivated states of the channel over the resting state.[3][7]

CompoundTarget Channel Subtype(s)Binding Affinity (Ki or IC50)State Dependence
Phenytoin Neuronal VGSCs (e.g., Nav1.2)~9 to 19 µM (inactivated state)[7]Preferentially binds to the activated and inactivated states.[3][8]
Carbamazepine Neuronal VGSCs~25 µM (inactivated state)[7]Binds preferentially to channels in the depolarized state.[3]
Lamotrigine Neuronal VGSCs (e.g., Nav1.2)~31.9 µM (inactivated state)[7]Preferentially binds to the inactivated open state.[9]
5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione To be determinedTo be determinedTo be determined

Note: The binding affinities presented are for the high-affinity inactivated state of the channels. The affinity for the resting state is significantly lower, often by more than 100-fold.[3][7]

Key Binding Site Interactions

Mutagenesis studies have identified crucial amino acid residues within the inner pore of the VGSC that are critical for the binding of these anticonvulsant drugs. Specifically, residues Phe-1764 and Tyr-1771 in the S6 segment of domain IV of the Nav1.2 channel are key interaction points.[3][7] It is hypothesized that the aromatic rings of these drugs engage in aromatic-aromatic and amino-aromatic interactions with these residues, while other parts of the molecules contribute to occluding the pore.[7] For 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, the bromothiophene ring would be a key moiety to investigate for potential interactions within this binding pocket.

Experimental Methodologies for Determining Binding Affinity

To experimentally determine the binding affinity of a novel compound like 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, two primary techniques are employed: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assays

This technique provides a direct measure of the binding of a radiolabeled ligand to its receptor.[10] In the context of VGSCs, a competition binding assay is typically used.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target VGSC subtype in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable buffer.[11]

  • Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a known radiolabeled VGSC ligand (e.g., [³H]batrachotoxinin A 20-α-benzoate), and varying concentrations of the unlabeled test compound (5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione).[11]

  • Filtration: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique allows for the direct measurement of ion channel activity and how it is modulated by a test compound.[12][13] It provides functional data on the state-dependent block of VGSCs.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Preparation: Use a cell line stably or transiently expressing the specific VGSC subtype of interest.

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance "gigaohm" seal with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ionic current across the cell membrane.[13][14]

  • Voltage Protocol: Apply a specific voltage-clamp protocol to the cell. This typically involves holding the cell at a hyperpolarized potential (to ensure channels are in the resting state) and then applying depolarizing pulses to elicit sodium currents. To study state-dependence, the protocol can be modified to hold the cell at a more depolarized potential to favor the inactivated state.[15]

  • Compound Application: Perfuse the test compound, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, onto the cell at increasing concentrations.

  • Data Acquisition and Analysis: Record the sodium currents before and after the application of the compound. Measure the reduction in the peak current amplitude at each concentration to construct a concentration-response curve and determine the IC50 value for the block.

Conclusion and Future Directions

While direct experimental data for 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is not yet available, this guide provides a comprehensive framework for its evaluation. By comparing its binding affinity to established VGSC blockers like Phenytoin, Carbamazepine, and Lamotrigine, and by employing robust experimental methodologies such as radioligand binding assays and patch-clamp electrophysiology, researchers can effectively characterize its potential as a novel modulator of voltage-gated sodium channels. Future studies should focus on determining the specific VGSC subtype selectivity of this compound and elucidating its detailed mechanism of action, which will be crucial for its potential development as a therapeutic agent.

References

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 78(4), 631–638. [Link]

  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • O'Malley, E., & Isom, L. L. (2015). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PMC. [Link]

  • Bagal, S. K., Brown, A. D., Cox, P. J., Omoto, K., Owen, R. M., Pryde, D. C., ... & West, C. W. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 58(12), 4871–4897. [Link]

  • Cronin, N. B., O'Reilly, C., Duclohier, H., & Wallace, B. A. (2003). Binding of the anticonvulsant drug lamotrigine and the neurotoxin batrachotoxin to voltage-gated sodium channels induces conformational changes associated with block and steady-state activation. Journal of Biological Chemistry, 278(12), 10675–10682. [Link]

  • Zheng, W. (2018). Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges. IntechOpen. [Link]

  • Sheets, P. L., He, L., & Cummins, T. R. (2014). Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels. PMC. [Link]

  • Castro, J., Harrington, A. M., Garcia-Caraballo, S., Maddern, J., Grundy, L., Zhang, J., ... & Brierley, S. M. (2017). Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome. PMC. [Link]

  • Al-Nuzal, S. M. D. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. ResearchGate. [Link]

  • French, C. R., & Miles, T. L. (2016). Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. Journal of Neurophysiology, 116(4), 1848–1861. [Link]

  • Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Sheets, P. L., He, L., & Cummins, T. R. (2014). Sidedness of carbamazepine accessibility to voltage-gated sodium channels. PubMed. [Link]

  • Catterall, W. A. (2014). ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. American Epilepsy Society. [Link]

  • Catterall, W. A., Cestèle, S., Yarov-Yarovoy, V., Yu, F. H., Konoki, K., & Scheuer, T. (2005). Voltage-gated sodium channels (Na V ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Lukacs, P., Fodor, L., Toth, B. I., & Panyi, G. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 707349. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Zhang, Y., & Li, S. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

  • Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. [Link]

  • Tytgat, J. (2007). Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels. PMC. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Purity Validation of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Introduction: The Imperative of Purity in Drug Discovery This guide provides a comprehensive, multi-modal spectroscopic approach to the purity validation of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. We wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Discovery

This guide provides a comprehensive, multi-modal spectroscopic approach to the purity validation of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione. We will move beyond rote protocol execution to explore the synergistic power of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The objective is to establish a self-validating analytical workflow that confirms not only the identity of the compound but also quantifies its purity with a high degree of confidence, adhering to the principles outlined by the International Council for Harmonisation (ICH).[2][3]

The Orthogonal Approach: A Triad of Analytical Techniques

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are employed. This strategy minimizes the risk of co-eluting impurities or undetected species. Our workflow integrates a high-resolution separation technique (HPLC) with two highly specific structural elucidation techniques (NMR and MS).

G cluster_0 Purity Validation Workflow cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Final Assessment Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample 5-(5-bromothiophen-2-yl)-5- methylimidazolidine-2,4-dione (Purified Sample) Purification->Sample HPLC HPLC-UV/PDA (Separation & Quantification) Sample->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation & qNMR) Sample->NMR MS HRMS (Molecular Formula & Identity) Sample->MS Integration Data Integration & Analysis HPLC->Integration NMR->Integration MS->Integration Purity Purity Assignment (>95% required) Integration->Purity Report Certificate of Analysis Purity->Report G cluster_0 Orthogonal Data Interpretation HPLC HPLC Data - Single Major Peak - Purity > 99% - Consistent Retention Time Conclusion Conclusion: Identity Confirmed & Purity Validated HPLC->Conclusion Quantitative Purity NMR NMR Data - Correct ¹H & ¹³C signals - Correct integrations - No significant impurity signals NMR->Conclusion Structural Identity MS HRMS Data - Correct Molecular Formula - Characteristic Br Isotope Pattern - Mass Accuracy < 5 ppm MS->Conclusion Formula Confirmation

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Advanced Laboratory Safety & Operational Guide: Handling 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione As drug development professionals and researchers, handling specialized heterocyclic compounds requires mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

As drug development professionals and researchers, handling specialized heterocyclic compounds requires moving beyond basic safety data sheets. To design a truly safe operational workflow for 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (CAS: 92046-06-5), we must understand the mechanistic relationship between its molecular structure and its toxicological profile.

This guide provides a self-validating, step-by-step system for the safe handling, solubilization, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

The compound features a bromothiophene moiety fused to a hydantoin (imidazolidine-2,4-dione) core[1]. Understanding this structure is critical for predicting its behavior in biological systems and laboratory environments:

  • Lipophilicity & Dermal Penetration: The bromothiophene group is highly lipophilic. This chemical property significantly enhances the molecule's ability to cross the stratum corneum (the outer layer of skin) and penetrate the blood-brain barrier. This is the mechanistic causality behind its Acute Tox. 4 (H312 - Harmful in contact with skin) and STOT SE 3 (H336 - May cause drowsiness or dizziness) classifications[2].

  • Receptor Interaction & Inhalation Risk: Hydantoin derivatives frequently act as hydrogen bond donors and acceptors, readily interacting with central nervous system targets. Unprotected inhalation of airborne particulates (H332) or accidental ingestion (H302) leads to rapid systemic absorption, bypassing first-pass dermal defenses and causing immediate target organ toxicity[2].

Quantitative PPE Matrix

Because of the enhanced dermal penetration and inhalation risks, standard laboratory PPE is insufficient. The following matrix outlines the validated Personal Protective Equipment (PPE) specifications required to establish an effective barrier against this specific molecule.

PPE CategorySpecification & MaterialQuantitative StandardCausality / Justification
Gloves (Primary) Nitrile Rubber (NBR) 0.38 mm thicknessPrevents permeation of highly lipophilic brominated aromatics.
Gloves (Secondary) Disposable Nitrile 0.11 mm thicknessWorn over primary gloves; allows immediate removal if contaminated without exposing bare skin.
Eye Protection Chemical Safety GogglesEN 166 / ANSI Z87.1Forms a seal to protect against aerosolized particulates causing Eye Irrit. 2A (H319)[2].
Respiratory Half-mask respiratorABEK-P3 filter (99.95%)Mitigates Acute Tox. 4 (Inhalation) during the weighing of dry powders[2].
Body Protection Chemically resistant coatTyvek or equivalentPrevents the accumulation of toxic dust on standard woven cotton fabrics.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, every step of the handling process must physically isolate the researcher from the compound.

Step 1: Environmental Preparation & Verification

  • Verify the fume hood face velocity is actively reading between 0.5 - 0.6 m/s (100 - 120 fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Neutralizing static electricity prevents the electrostatic dispersion and aerosolization of the toxic powder.

Step 2: PPE Donning & Seal Validation

  • Inspect both primary and secondary nitrile gloves for micro-punctures using the inflation method.

  • Don the half-mask respirator and perform a strict positive/negative pressure seal check. If air leaks are detected, readjust the straps before proceeding.

  • Equip chemical safety goggles, ensuring no physical gap exists between the goggles and the respirator bridge.

Step 3: Weighing and Solubilization

  • Open the primary chemical container only within the certified, active fume hood.

  • Using a grounded stainless-steel spatula, transfer the required mass of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione to the weighing boat.

  • Critical Step: Immediately dissolve the powder in your designated assay solvent (e.g., DMSO or DMF) before removing the flask from the fume hood. Causality: Solubilizing the compound traps the molecules in the liquid phase, completely eliminating the inhalation hazard of airborne particulates during subsequent transport to the bench or incubator.

Step 4: Decontamination

  • Wipe down the balance and spatulas with a solvent-dampened, lint-free cloth (e.g., isopropanol) to dissolve residual organics, followed by a secondary wipe with soapy water.

  • Dispose of the outer layer of nitrile gloves in the designated hazardous solid waste bin before your hands exit the hood workspace.

Spill Response & Disposal Plan

Spill Containment Protocol:

  • Solid Spill: Do NOT dry sweep. Dry sweeping mechanically aerosolizes the toxic powder into the breathing zone. Mist the spill lightly with water or a compatible solvent to suppress dust, cover with damp absorbent pads, and carefully transfer to a sealable hazardous waste container.

  • Solution Spill: Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

Disposal Logistics:

  • Classification: Must be segregated and disposed of strictly as Halogenated Organic Waste due to the bromine atom on the thiophene ring.

  • Storage: Collect in clearly labeled, leak-proof, high-density polyethylene (HDPE) containers. Never mix with heavy metal waste or strong acids, as unexpected exotherms may occur.

Mandatory Visualization

The following diagram illustrates the logical progression of hazard assessment and operational safety when handling this compound.

PPE_Workflow Start Retrieve Compound (CAS 92046-06-5) Risk Hazard Assessment (H302, H312, H332, H336) Start->Risk PPE Don Mandatory PPE (Nitrile, Respirator, Goggles) Risk->PPE Confirm Hazards Hood Fume Hood Transfer (Face velocity >100 fpm) PPE->Hood PPE Verified Weigh Weighing & Solubilization (Closed System) Hood->Weigh Dispose Halogenated Waste Disposal Protocol Weigh->Dispose Post-Reaction

Workflow for handling 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione and PPE logic.

References

  • Title: 5-(5-bromothiophen-2-yl)
  • Source: nextsds.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
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